Technical Documentation Center

9,13-Di-cis-retinoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9,13-Di-cis-retinoic acid
  • CAS: 5352-74-9

Core Science & Biosynthesis

Foundational

The Biological Significance of 9,13-di-cis-retinoic acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of 9,13-di-cis-retinoic acid (9,13dcRA), a naturally occurring stereoisomer of retinoic acid. While often considered a metabolite of 9-cis-retinoic acid, emerging evidence reve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 9,13-di-cis-retinoic acid (9,13dcRA), a naturally occurring stereoisomer of retinoic acid. While often considered a metabolite of 9-cis-retinoic acid, emerging evidence reveals its distinct biological activities, particularly in the modulation of critical signaling pathways implicated in tissue remodeling and fibrosis. This document serves as a technical resource for researchers, scientists, and drug development professionals investigating retinoid signaling and its therapeutic potential.

Introduction: Beyond a Mere Metabolite

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of a vast array of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1] Their effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). While all-trans-retinoic acid (atRA) is the canonical ligand for RARs, and 9-cis-retinoic acid (9cRA) can activate both RARs and RXRs, the specific roles of other isomers are less understood.[1][2]

9,13-di-cis-retinoic acid has been identified as a major, stable circulating metabolite of 9cRA in vivo.[3][4] For some time, its biological significance was debated, with some studies suggesting it to be relatively inactive. However, recent investigations have unveiled a specific and potent function for 9,13dcRA, particularly in the context of liver pathophysiology. This guide will illuminate the known mechanisms of action of 9,13dcRA, focusing on its interaction with RARα and the subsequent activation of the Transforming Growth Factor-beta (TGF-β) pathway.

Physicochemical Properties and Endogenous Occurrence

9,13dcRA is a geometric isomer of retinoic acid with the chemical formula C₂₀H₂₈O₂ and a molecular weight of 300.4 g/mol .[5] It is endogenously present in plasma, with its levels increasing after the administration of 9cRA.[4] Studies in rats have shown that 9,13dcRA and 9cRA can be interconverted, suggesting a dynamic relationship between these two isomers in vivo.[6] Notably, 9,13dcRA exhibits little to no affinity for cellular retinoic acid binding proteins (CRABPs) I and II, which may influence its intracellular trafficking and availability to nuclear receptors.[6]

Table 1: Comparative Properties of Key Retinoic Acid Isomers

Propertyall-trans-Retinoic Acid (atRA)9-cis-Retinoic Acid (9cRA)13-cis-Retinoic Acid (13cRA)9,13-di-cis-Retinoic Acid (9,13dcRA)
Primary Receptor Binding RARsRARs and RXRsLow affinity for RARs/RXRs; acts as a pro-drug for atRARARα
Known Biological Roles Broad roles in development, differentiation, and proliferationRegulation of genes via RAR-RXR and RXR-RXR dimersAcne treatment, neuroblastoma therapy (often as a pro-drug)Activation of TGF-β pathway, potential role in liver fibrosis
Endogenous Status Primary active metabolite of Vitamin AEndogenous, but at very low levelsPresent endogenouslyMajor metabolite of 9cRA
CRABP Binding HighHighLowVery Low to None[6]

Mechanism of Action: A Specific Interaction with RARα and TGF-β Activation

The most well-characterized biological function of 9,13dcRA is its ability to induce the activation of latent TGF-β in hepatic stellate cells (HSCs), the primary cell type involved in liver fibrosis.[3][6] This process is initiated by the specific interaction of 9,13dcRA with the Retinoic Acid Receptor alpha (RARα).

The proposed signaling cascade is as follows:

  • RARα Transactivation: 9,13dcRA enters the nucleus and binds to RARα. This binding event leads to the transactivation of the receptor.[3]

  • Induction of RARα and RARβ Expression: Treatment of HSCs with 9,13dcRA leads to an increased expression of both RARα and RARβ mRNA.[6]

  • Upregulation of Tissue Plasminogen Activator (tPA): The activated RARα, in a heterodimeric partnership with RXR, binds to retinoic acid response elements (RAREs) in the promoter region of the gene encoding tissue-type plasminogen activator (tPA), leading to its increased transcription and production.[6]

  • Plasmin Generation: Secreted tPA converts plasminogen, present in the extracellular matrix, into the active serine protease, plasmin.

  • Activation of Latent TGF-β: Plasmin proteolytically cleaves the latency-associated peptide (LAP) from the latent TGF-β complex, releasing the active TGF-β molecule.[7]

  • Pro-fibrotic Downstream Effects: Active TGF-β then binds to its own receptors on the surface of HSCs, initiating a signaling cascade that leads to the increased synthesis of extracellular matrix proteins, such as type I procollagen, a hallmark of fibrosis.[3]

This pathway highlights a specific, and potentially pathological, role for 9,13dcRA in liver disease. Studies have shown that levels of 9,13dcRA are elevated during the activation of HSCs in vitro and in an in vivo rat model of hepatic fibrosis, correlating with increased expression of RARα, tPA, TGF-β, and type I procollagen.[3]

TGF_beta_activation_by_9_13dcRA cluster_extracellular Extracellular Space cluster_cell Hepatic Stellate Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Latent_TGF_beta Latent_TGF_beta Active_TGF_beta Active_TGF_beta Latent_TGF_beta->Active_TGF_beta Release Pro_fibrotic_genes Pro-fibrotic Gene Expression (e.g., Collagen) Active_TGF_beta->Pro_fibrotic_genes Signals to Nucleus tPA_secreted tPA tPA_secreted->Plasmin dcRA_cyto 9,13dcRA dcRA_nuc 9,13dcRA dcRA_cyto->dcRA_nuc Translocation tPA_protein tPA tPA_protein->tPA_secreted Secretion RAR_RXR RARα / RXR dcRA_nuc->RAR_RXR Binds & Activates RARE RARE (tPA gene) RAR_RXR->RARE Binds to tPA_mRNA tPA mRNA RARE->tPA_mRNA Induces Transcription tPA_mRNA->tPA_protein Translation Plasmin->Latent_TGF_beta Cleaves LAP

Caption: Signaling pathway of 9,13dcRA-mediated TGF-β activation in hepatic stellate cells.

Experimental Protocols for the Investigation of 9,13-di-cis-retinoic acid

The study of 9,13dcRA requires meticulous experimental design to differentiate its effects from other retinoid isomers. All manipulations should be performed under yellow or dim red light to prevent photoisomerization.

Quantification of 9,13-di-cis-retinoic acid in Biological Samples

Rationale: Accurate quantification is essential to determine the physiological concentrations of 9,13dcRA and to monitor its metabolic fate. Due to the presence of multiple isomers, chromatographic separation is critical.

Methodology: HPLC-MS/MS

  • Sample Preparation:

    • Protect samples from light and heat at all times.

    • For plasma/serum: Add two volumes of acetonitrile containing an internal standard (e.g., a deuterated retinoid) to one volume of sample to precipitate proteins.

    • For tissues: Homogenize tissue in a suitable buffer on ice, followed by protein precipitation with acetonitrile.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new tube for extraction.

  • Liquid-Liquid Extraction:

    • Add an equal volume of hexane to the supernatant.

    • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the retinoids.

    • Repeat the extraction twice more and pool the hexane fractions.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a small volume of the mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) to achieve separation of the isomers.

    • Detect and quantify the eluting compounds using a tandem mass spectrometer (MS/MS) in selected reaction monitoring (SRM) mode for high sensitivity and specificity.

RARα Transactivation Assay

Rationale: A reporter gene assay is a robust method to quantify the ability of a ligand to activate a specific nuclear receptor and initiate gene transcription.

Methodology: Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HeLa or HEK293) in appropriate media.

    • Co-transfect the cells with three plasmids:

      • An expression vector for human RARα.

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs (e.g., pGL3-RARE-luc).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter for normalization of transfection efficiency.

  • Ligand Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of 9,13dcRA, atRA (positive control), and a vehicle control (e.g., DMSO).

    • Incubate the cells for another 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the ligand concentration to generate dose-response curves and determine the EC₅₀ value.

Reporter_Assay_Workflow Start Culture HeLa or HEK293 Cells Transfect Co-transfect with Plasmids: 1. RARα Expression Vector 2. RARE-Luciferase Reporter 3. Normalization Control (e.g., Renilla) Start->Transfect Incubate_1 Incubate for 24 hours Transfect->Incubate_1 Treat Treat with Ligands: - 9,13dcRA (various conc.) - atRA (positive control) - Vehicle (negative control) Incubate_1->Treat Incubate_2 Incubate for 18-24 hours Treat->Incubate_2 Lyse Lyse Cells Incubate_2->Lyse Measure Measure Firefly & Renilla Luciferase Activity Lyse->Measure Analyze Analyze Data: - Normalize Firefly to Renilla - Plot Dose-Response Curve - Calculate EC₅₀ Measure->Analyze End Determine RARα Transactivation Potential Analyze->End

Caption: Workflow for a luciferase reporter assay to assess RARα transactivation by 9,13dcRA.

Therapeutic Implications and Future Directions

The specific role of 9,13dcRA in promoting TGF-β-mediated fibrogenesis in the liver presents a potential therapeutic target. Antagonizing the interaction between 9,13dcRA and RARα could be a novel strategy for the treatment of liver fibrosis. Conversely, in other contexts, the controlled activation of TGF-β can be beneficial, for instance in wound healing.

Further research is required to fully elucidate the biological significance of 9,13-di-cis-retinoic acid. Key areas for future investigation include:

  • Receptor Binding Affinities: Quantitative determination of the binding affinities of 9,13dcRA for all RAR and RXR subtypes.

  • Broader Physiological Roles: Investigation of the effects of 9,13dcRA in other tissues and cell types, particularly in the context of immunology and cancer, where other retinoids and TGF-β play crucial roles.

  • Enzymatic Regulation: Identification of the specific enzymes responsible for the isomerization of 9cRA to 9,13dcRA and the reverse reaction.

  • In Vivo Studies: Utilization of animal models of various diseases to understand the in vivo effects of modulating 9,13dcRA levels or its signaling pathway.

References

  • Okuno, M., Moriwaki, H., Imai, S., Muto, Y., Kawada, N., Suzuki, Y., & Kojima, S. (1997). 9,13-di-cis-Retinoic acid induces the production of tPA and activation of latent TGF-beta via RAR alpha in a human liver stellate cell line, LI90. FEBS letters, 407(3), 291–295. [Link]

  • Okuno, M., Moriwaki, H., Imai, S., Muto, Y., & Kojima, S. (2000). Increased 9,13-di-cis-retinoic acid in rat hepatic fibrosis: implication for a potential link between retinoid loss and TGF-beta mediated fibrogenesis in vivo. Journal of hepatology, 32(5), 781–791. [Link]

  • Okuno, M., & Kojima, S. (1997). 9,13-di-cis-Retinoic acid induces the production of tPA and activation of latent TGF-β via RARα in a human liver stellate cell. CORE. [Link]

  • Benson, M. J., Pino-Lagos, K., Rosemblatt, M., & Noelle, R. J. (2007). Retinoic Acid Can Directly Promote TGF-β-Mediated Foxp3+ Treg Cell Conversion of Naive T Cells. Journal of Experimental Medicine, 204(8), 1735–1740. [Link]

  • Tzimas, G., Sass, J. O., Wittfoht, W., Elmazar, M. M., Ehlers, K., & Nau, H. (1994). Identification of 9,13-dicis-retinoic acid as a major plasma metabolite of 9-cis-retinoic acid and limited transfer of 9-cis-retinoic acid and 9,13-dicis-retinoic acid to the mouse and rat embryos. Drug metabolism and disposition: the biological fate of chemicals, 22(6), 928–936. [Link]

  • Ott, F., Bollag, W., & Geiger, J. M. (1996). Oral 9-cis-retinoic acid versus 13-cis-retinoic acid in acne therapy. Dermatology (Basel, Switzerland), 193(2), 124–126. [Link]

  • Chen, Y. T., & Chiu, H. W. (2017). Combined Treatment With TGF-β1, Retinoic Acid, and Lactoferrin Robustly Generate Inducible Tregs (iTregs) Against High Affinity Ligand. Frontiers in immunology, 8, 149. [Link]

  • Bohn, T., Desmarchelier, C., El, S. N., Keijer, J., van Schothorst, E., & Rühl, R. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Nutrition reviews, 76(12), 929–941. [Link]

  • IARC Working Group on the Evaluation of Cancer-Preventive Agents. (1999). 9-cis-Retinoic acid. In IARC Handbooks of Cancer Prevention, Volume 3: Retinoids (pp. 187-206). IARC. [Link]

  • Schnapper, H. W., & Brees, D. K. (2012). Retinoid and TGF-β families: Crosstalk in development, neoplasia, immunity and tissue repair. Cytokine & growth factor reviews, 23(1-2), 1–11. [Link]

  • Giannini, F., Maestro, R., Vukosavljevic, T., Pomponi, F., & Boiocchi, M. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use. International journal of cancer, 70(2), 194–200. [Link]

  • Tsukada, M., Schröder, M., Roos, T. C., Chandraratna, R. A., Reichert, U., & Orfanos, C. E. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. The Journal of investigative dermatology, 115(2), 321–327. [Link]

  • Lee, M. T., Chen, Y. T., & Chiu, H. W. (2021). Treatment of 13-cis retinoic acid and 1,25-dihydroxyvitamin D3 inhibits TNF-alpha-mediated expression of MMP-9 protein and cell invasion through the suppression of JNK pathway and microRNA 221 in human pancreatic adenocarcinoma cancer cells. PloS one, 16(3), e0248001. [Link]

  • Tzimou, A., & Zouboulis, C. C. (2007). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. Hormone and metabolic research = Hormon- und Stoffwechselforschung = Hormones et metabolisme, 39(3), 220–224. [Link]

  • Bohn, T., Desmarchelier, C., El, S. N., Keijer, J., van Schothorst, E., & Rühl, R. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. ResearchGate. [Link]

  • Nimtz, L., Kubickova, A., & Fritsche, E. (2022). Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. ALTEX, 39(1), 55–72. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6419708, 9,13-Di-cis-retinoic acid. Retrieved January 31, 2026, from [Link].

  • Pignatello, M., Wolos, A., Wolos, A. M., & Eichele, G. (2014). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo. The FEBS journal, 281(16), 3617–3627. [Link]

  • Veal, G. J., Errington, J., Rowbotham, S. P., Illingworth, S., Malik, G., Cole, M., ... & Pearson, A. D. (2012). Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma. British journal of cancer, 106(4), 662–669. [Link]

  • McClean, K. C., & Kane, M. A. (2010). Retinoic acid stability in stem cell cultures. Stem cells and development, 19(4), 565–572. [Link]

  • Boehm, M. F., & Heyman, R. A. (1995). Methods for the synthesis of 9-cis retinoids and their novel intermediates. U.S. Patent No. 5,475,133. Washington, DC: U.S.
  • Sass, J. O., Masgrau, E., Piletta, P. A., Saurat, J. H., & Nau, H. (1995). Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men. Clinical pharmacology and therapeutics, 58(5), 493–501. [Link]

  • Horst, R. L., Reinhardt, T. A., Goff, J. P., Nonnecke, B. J., Gambhir, V. K., Fiorella, P. D., & Napoli, J. L. (1995). Identification of 9-cis,13-cis-retinoic acid as a major circulating retinoid in plasma. Biochemistry, 34(4), 1203–1209. [Link]

  • Heyman, R. A., Mangelsdorf, D. J., Dyck, J. A., Stein, R. B., Eichele, G., Evans, R. M., & Thaller, C. (1992). 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell, 68(2), 397–406. [Link]

  • Nimtz, L., Kubickova, A., & Fritsche, E. (2022). Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. ALTEX, 39(1), 55–72. [Link]

  • Dawson, M. I., & Xia, Z. (2012). The retinoid X receptors and their ligands. Biochimica et biophysica acta, 1821(1), 21–56. [Link]

Sources

Exploratory

Metabolic Attenuation and Isomeric Dynamics: The Role of 9,13-di-cis-Retinoic Acid in Retinoid Signaling

Executive Summary In the precise landscape of retinoid signaling, 9,13-di-cis-retinoic acid (9,13-dcRA) functions not as a primary agonist, but as a critical metabolic checkpoint and isomerization artifact . Unlike its p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of retinoid signaling, 9,13-di-cis-retinoic acid (9,13-dcRA) functions not as a primary agonist, but as a critical metabolic checkpoint and isomerization artifact . Unlike its potent stereoisomers—all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9cRA)—9,13-dcRA exhibits negligible affinity for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1]

Its mechanism of action is defined by receptor exclusion and metabolic attenuation . By sequestering the retinoid backbone into a sterically hindered geometry, the cellular machinery effectively terminates the signal transduction cascade initiated by 9cRA. For researchers and drug developers, 9,13-dcRA serves as a vital biomarker of retinoid degradation and a confounding variable in pharmacokinetic profiling.

Molecular Identity and Stereochemical Exclusion

The biological inactivity of 9,13-dcRA is a direct consequence of its three-dimensional topology. Nuclear receptors possess ligand-binding pockets (LBPs) evolved to accommodate specific geometric configurations.

  • all-trans-RA: Linear, extended conformation. High affinity for RARs.

  • 9-cis-RA: "L-shaped" bend at C9. High affinity for RXRs (and RARs).

  • 9,13-di-cis-RA: Contains two cis kinks (at C9 and C13). This creates a "U-shaped" or highly condensed geometry that sterically clashes with the helices (specifically H3, H5, and H11) defining the LBP of both RAR and RXR.

Mechanism of Receptor Exclusion

The "mechanism" of 9,13-dcRA is the physical inability to induce the conformational change required for co-activator recruitment (Helix 12 closure).

IsomerRAR Affinity (

)
RXR Affinity (

)
Transcriptional Activity
all-trans-RA ~0.2 - 5 nM> 1000 nMPotent Agonist (RAR)
9-cis-RA ~0.2 - 5 nM~1 - 10 nMPotent Agonist (Pan-agonist)
9,13-di-cis-RA > 1000 nM > 1000 nM Inactive / Negligible

Note: Activity observed in some assays at high concentrations (


) is frequently attributed to trace contamination with 9cRA or in situ photo-isomerization.

The Isomerization Landscape (Pathway Diagram)

The formation of 9,13-dcRA occurs primarily through non-enzymatic photo-isomerization or as a metabolic downstream product of 9cRA. It acts as a "sink," removing active ligands from the pool.

Retinoid_Isomerization atRA All-trans-RA (RAR Agonist) ncRA 9-cis-RA (RXR/RAR Agonist) atRA->ncRA Isomerization (Enzymatic/Spontaneous) tcRA 13-cis-RA (Isotretinoin) atRA->tcRA Isomerization Oxo Polar Metabolites (4-oxo-RA, etc.) atRA->Oxo CYP26 Oxidation ncRA->atRA Re-isomerization ndcRA 9,13-di-cis-RA (Inactive Metabolite) ncRA->ndcRA Photo-isomerization & Metabolism ndcRA->ncRA Slow Re-isomerization (Equilibrium) ndcRA->Oxo CYP26 Oxidation (Elimination)

Caption: The metabolic trajectory of retinoic acid isomers. 9,13-di-cis-RA acts as a metabolic sink for the active 9-cis-RA, leading to oxidation and elimination.

Analytical Protocols: Separation and Quantification

Distinguishing 9,13-dcRA from 9-cis-RA is the most critical challenge in retinoid research. Co-elution in standard HPLC methods leads to false positives in "endogenous 9-cis-RA" quantification.

Protocol: High-Resolution HPLC Separation

Objective: Resolve 9,13-di-cis-RA from 9-cis-RA and 13-cis-RA to ensure accurate pharmacokinetic profiling.

Reagents & Equipment:

  • Column: Supleco active silica (Normal Phase) OR C18 with specific pH buffering (Reverse Phase). Note: Normal phase is superior for isomer separation.

  • Mobile Phase (Normal Phase): Hexane / 2-Propanol / Glacial Acetic Acid (1000 : 4.3 : 0.675).

  • Detection: UV at 350 nm (max absorbance for retinoids).

Step-by-Step Workflow:

  • Sample Collection (Critical):

    • Collect plasma/media in tubes wrapped in aluminum foil.

    • Lighting: Perform ALL steps under amber (yellow) light (

      
       nm cutoff). White light induces rapid conversion of 9cRA to 9,13-dcRA (artifactual formation).
      
  • Extraction (Liquid-Liquid):

    • Add 200

      
      L sample to 200 
      
      
      
      L acetonitrile (protein precipitation).
    • Add 1 mL Hexane (containing BHT antioxidant).

    • Vortex 2 min; Centrifuge 5 min at 3000g.

    • Collect organic (upper) layer. Evaporate under

      
       stream in the dark.
      
  • Chromatography:

    • Reconstitute in mobile phase.

    • Isocratic Run: Flow rate 1.0 mL/min.

    • Elution Order (Typical Normal Phase):

      • 13-cis-RA[2][3][4][5][6][7][8]

      • 9,13-di-cis-RA (Often elutes between 13-cis and 9-cis)

      • 9-cis-RA

      • All-trans-RA[2][4]

Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between 9,13-dcRA and 9-cis-RA peaks.
  • Spectrum Check: Use a Diode Array Detector (DAD). 9,13-dcRA has a slightly hypsochromic shift (blue shift) compared to 9-cis-RA due to the loss of planarity in the polyene chain.

Biological Implications in Drug Development

Understanding 9,13-dcRA is essential for the interpretation of preclinical and clinical data involving retinoids (e.g., Alitretinoin, Isotretinoin).

The "Prodrug" Hypothesis

While 9,13-dcRA is inactive, it can serve as a weak reservoir. In vivo, a slow equilibrium exists. If 9,13-dcRA is administered, trace amounts may isomerize back to 9-cis-RA, yielding a low-level signal. This is often mistaken for direct activity.

  • Implication: In dose-response curves, 9,13-dcRA displays a "shallow" activation profile consistent with rate-limited conversion rather than direct binding.

Biomarker of Systemic Isomerization

High levels of 9,13-dcRA in plasma indicate significant exposure to 9-cis-RA (either endogenous or exogenous).

  • Application: Monitoring patient compliance or metabolic rate during Alitretinoin (9-cis-RA) therapy.

Toxicity Mitigation

The conversion to di-cis forms breaks the conjugation length required for teratogenic signaling in some tissues, potentially acting as a detoxification pathway before final oxidation by CYP26 enzymes.

Analytical Decision Logic

Use the following logic flow to determine if a signal is genuine 9-cis-RA activity or an artifact of 9,13-dcRA contamination.

Analytical_Logic Start Detected Retinoid Signal (Activity or Peak) IsomerCheck Isomer Separation Validated? Start->IsomerCheck LightCheck Was Sample Exposed to White Light? IsomerCheck->LightCheck Yes Artifact Artifact: 9,13-di-cis-RA (Inactive) IsomerCheck->Artifact No (Co-elution likely) TrueSignal Valid 9-cis-RA Activity LightCheck->TrueSignal No (Amber light used) LightCheck->Artifact Yes (Photo-isomerization)

Caption: Decision matrix for validating retinoid signaling data against isomerization artifacts.

References

  • Horst, R. L., et al. (1995). "Identification of 9-cis,13-cis-Retinoic Acid as a Major Circulating Retinoid in Plasma." Biochemistry. Link

  • Rühl, R. (2006). "Methodology to determine endogenous levels of 9-cis-retinoic acid." Biochimica et Biophysica Acta (BBA). Link

  • Heyman, R. A., et al. (1992).[9] "9-cis retinoic acid is a high affinity ligand for the retinoid X receptor."[10][11] Cell. Link

  • Sass, J. O., et al. (1997). "9,13-Dicis-retinoic acid as an isomerization product of 9-cis-retinoic acid." Drug Metabolism and Disposition. Link

  • Arnhold, T., et al. (2002). "Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes." Archives of Dermatological Research. Link

Sources

Foundational

Isomeric Specificity in Retinoid Signaling: The Characterization and Differentiation of 9,13-di-cis-Retinoic Acid

Executive Summary In the precise landscape of retinoid pharmacology, the biological activity of retinoic acid (RA) is dictated by stereochemistry.[1] While all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of retinoid pharmacology, the biological activity of retinoic acid (RA) is dictated by stereochemistry.[1] While all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA) are established high-affinity ligands for RAR and RXR nuclear receptors, 9,13-di-cis-retinoic acid (9,13-dcRA) occupies a distinct, often misunderstood niche.

This technical guide addresses the role of 9,13-dcRA not merely as a metabolite, but as a critical variable in pharmacokinetic profiling and gene regulation studies. Unlike its mono-cis counterparts, 9,13-dcRA exhibits significantly reduced receptor affinity, acting primarily as a metabolic sink or a competitive modulator of the active retinoid pool. For researchers and drug developers, the ability to analytically resolve 9,13-dcRA from active isomers is a prerequisite for accurate pharmacodynamic modeling.

Part 1: Structural Identity and Receptor Interaction

The Stereochemical Barrier

The biological potency of retinoids hinges on the ability of the polyene chain to undergo conformational adaptation within the ligand-binding pocket (LBP) of nuclear receptors.

  • atRA (Active): Linear conformation; high affinity for RARs (α, β, γ).

  • 9-cis-RA (Active): Bent conformation; high affinity for RXRs and RARs ("The Pan-Agonist").

  • 9,13-di-cis-RA (Inactive/Weak): The introduction of a second cis bond at carbon 13, in addition to carbon 9, creates a "kinked" geometry.

Mechanism of Inactivity: Structural modeling suggests that the 9,13-di-cis geometry induces steric clashes within the LBP of both RAR and RXR. This prevents the stabilization of Helix 12 (H12), the structural switch required to recruit co-activators. Consequently, 9,13-dcRA acts as a weak agonist or inactive metabolite , often requiring concentrations 100–1000x higher than atRA to elicit comparable gene expression (e.g., CYP26A1 induction).

The Metabolic Pathway

9,13-dcRA is rarely synthesized de novo as a signaling molecule. It is primarily generated via:

  • Isomerization of 9-cis-RA: A degradation product or metabolic intermediate.

  • Metabolism of 13-cis-RA (Isotretinoin): In clinical pharmacokinetics, 9,13-dcRA appears as a major plasma metabolite following Isotretinoin administration, complicating the analysis of the "active" drug fraction.

RetinoidIsomerization cluster_legend Activity Status atRA all-trans-RA (High Affinity RAR) c9RA 9-cis-RA (High Affinity RXR/RAR) atRA->c9RA Isomerization c13RA 13-cis-RA (Isotretinoin) atRA->c13RA Isomerization (Light/Thermal) dcRA 9,13-di-cis-RA (Low Affinity / Metabolite) c9RA->dcRA Metabolic Conversion c13RA->atRA Re-isomerization c13RA->dcRA Isomerization (Major Pathway) Oxo Oxidation Products (4-oxo-RA) dcRA->Oxo CYP26 Clearance Green = Active Green = Active Blue = Pro-drug/Drug Blue = Pro-drug/Drug Green = Active->Blue = Pro-drug/Drug Red = Inactive/Sink Red = Inactive/Sink Blue = Pro-drug/Drug->Red = Inactive/Sink

Figure 1: The Isomeric Landscape. 9,13-di-cis-RA serves as a downstream metabolite, primarily derived from 9-cis and 13-cis pools.

Part 2: Comparative Biological Activity[2]

To validate the role of 9,13-dcRA, one must compare its efficacy against canonical ligands. The following data summarizes consensus values from keratinocyte (HaCaT) and nuclear receptor assays.

Table 1: Comparative Potency of Retinoic Acid Isomers

Parameterall-trans-RA9-cis-RA9,13-di-cis-RA
Primary Receptor RAR (α, β, γ)RXR (α, β, γ) & RARNone (Negligible Affinity)
Binding Affinity (Kd) ~0.2 - 0.7 nM~10 - 20 nM> 1,000 nM (Low)
Gene Induction (EC50) 1 - 10 nM10 - 50 nM> 1,000 nM (Weak/Inactive)
Teratogenicity HighHighModerate/Low
Plasma Stability Low (Rapid Clearance)ModerateHigh (Accumulates in Plasma)

Key Insight: In gene regulation studies, if you observe activity from a 9,13-dcRA sample, you must verify purity. Trace contamination (1-2%) of 9-cis-RA within a 9,13-dcRA standard is often responsible for observed "activity."

Part 3: Analytical Protocols (The "How-To")

The separation of 9,13-dcRA from 13-cis-RA and 9-cis-RA is notoriously difficult due to similar hydrophobicity. Standard C18 methods often fail to resolve them.

Protocol: Isomer-Specific HPLC Separation

Objective: Quantify 9,13-dcRA without interference from active isomers. Method: Normal-Phase HPLC (Superior selectivity for geometric isomers compared to Reverse-Phase).

Reagents & Setup:

  • Column: Silica Gel (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol / Glacial Acetic Acid.[2]

  • Ratio: 1000 : 4.3 : 0.675 (v/v/v).[2][3] Strict pH control is vital.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 350 nm.[2][3]

Step-by-Step Workflow:

  • Sample Prep (Light Protection): All steps must be performed under amber light (wavelength >500 nm). Retinoids photo-isomerize in seconds under white light, artificially generating 9,13-dcRA.

  • Extraction:

    • Mix 200 µL Plasma with 200 µL 0.1M Acetate Buffer (pH 4.0).

    • Add 1 mL Ethyl Acetate/Methyl tert-butyl ether (50:50). Vortex 1 min.

    • Centrifuge (10,000 x g, 5 min). Collect organic supernatant.

    • Evaporate under Nitrogen stream (do not use heat >35°C).

    • Reconstitute in 100 µL Mobile Phase.

  • Injection: 20 µL.

  • Elution Order (Typical):

    • t = 8-9 min: 11-cis-RA (if present)

    • t = 10-11 min: 13-cis-RA

    • t = 12-13 min: 9,13-di-cis-RA (Often elutes between 13-cis and 9-cis)

    • t = 14-15 min: 9-cis-RA

    • t = 16-17 min: all-trans-RA

Protocol: Functional Validation (Luciferase Reporter)

To prove 9,13-dcRA is inactive in your specific cell line, use a transactivation assay.

  • Transfection: Co-transfect cells (e.g., COS-7 or HeLa) with:

    • Expression plasmid: pSG5-RARα or pSG5-RXRα.

    • Reporter plasmid: RARE-Luc (Retinoic Acid Response Element linked to Luciferase).

  • Treatment: Treat cells with increasing logs of ligand:

    • Control: DMSO.

    • Positive Control: atRA (10^-9 to 10^-6 M).

    • Experimental: 9,13-dcRA (10^-9 to 10^-6 M).

  • Readout: Measure luminescence.

  • Validation Criteria: 9,13-dcRA should show <10% of the maximal activity of atRA at equimolar concentrations (100 nM).

Part 4: Technical Workflow Visualization

The following diagram illustrates the decision matrix for handling retinoid samples when 9,13-dcRA is a suspected analyte.

AnalyticalWorkflow cluster_warning Critical Control Point start Biological Sample (Plasma/Tissue) extract Liquid-Liquid Extraction (Amber Light Only) start->extract hplc Normal-Phase HPLC (Hexane/IPA/Acetic Acid) extract->hplc decision Peak Identification hplc->decision warn Avoid Reverse Phase C18 (Co-elution risk) hplc->warn peak1 Peak @ 10-11 min (13-cis-RA) decision->peak1 peak2 Peak @ 12-13 min (9,13-di-cis-RA) decision->peak2 peak3 Peak @ 14-15 min (9-cis-RA) decision->peak3 confirm MS/MS Confirmation (m/z 301 -> 205) peak2->confirm Quantify Metabolite peak3->confirm Quantify Active Ligand

Figure 2: Analytical Decision Matrix for Retinoid Isomer Profiling.

References

  • Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes. Source: PubMed / Arch Dermatol Res. URL:[Link][4]

  • 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Source:[5][6][7][8] Cell / PubMed. URL:[Link]

  • Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. Source: Life Sciences / PubMed. URL:[Link]

  • Selected Retinoids: Determination by Isocratic Normal-Phase HPLC. Source: Endocrine Regulations.[2] URL:[Link]

  • Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Source: Proc Natl Acad Sci U S A. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Definitive Identification and Quantification of 9,13-di-cis-Retinoic Acid in Human Matrices

Executive Summary The accurate identification of retinoic acid (RA) isomers in human biological matrices is a significant analytical challenge due to their structural similarity, low endogenous concentrations, and extrem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate identification of retinoic acid (RA) isomers in human biological matrices is a significant analytical challenge due to their structural similarity, low endogenous concentrations, and extreme susceptibility to photo-isomerization and oxidation. While all-trans-retinoic acid (at-RA) and 13-cis-retinoic acid (13-cis-RA, Isotretinoin) are well-characterized, 9,13-di-cis-retinoic acid remains a critical, often overlooked isomer. It appears primarily as a metabolic product of 9-cis-RA and 13-cis-RA administration or following high dietary Vitamin A intake.

This guide details a rigorously validated LC-MS/MS workflow designed to unequivocally separate 9,13-di-cis-RA from its geometric isomers. We prioritize the elimination of ex vivo isomerization artifacts—the primary source of false positives in retinoid analysis.

Biological Context & Significance

Retinoids act as signaling molecules governing cell differentiation and proliferation. The geometric configuration of the polyene chain dictates receptor affinity (RAR vs. RXR) and pharmacological activity.

  • Origin: In humans, 9,13-di-cis-RA is rarely found as a primary endogenous signaling molecule but is identified as a metabolite following the administration of 13-cis-RA (Isotretinoin) or 9-cis-RA (Alitretinoin). It also appears in plasma after the consumption of liver (high Vitamin A bolus).

  • The Analytical Gap: Most standard C18 assays fail to resolve 9,13-di-cis-RA from 9-cis-RA or 13-cis-RA, leading to co-elution and quantitation errors.

  • Mechanism: It is formed via isomerization of the C9 and C13 double bonds. Distinguishing "in vivo presence" from "benchtop artifact" is the core objective of this protocol.

Visualization: Retinoid Isomerization Pathways

The following diagram illustrates the metabolic and chemical interconversion risks that necessitate this protocol.

RetinoidPathways cluster_0 Critical Control Point ATRA All-trans-RA (Endogenous) C13 13-cis-RA (Isotretinoin) ATRA->C13 Isomerization (In Vivo/Light) C9 9-cis-RA (Alitretinoin) ATRA->C9 Isomerization DICIS 9,13-di-cis-RA (Target Analyte) C13->DICIS Metabolism/Photo-isomerization C9->DICIS Isomerization

Caption: Metabolic and abiotic isomerization pathways leading to 9,13-di-cis-RA formation. Dashed red lines indicate pathways prone to ex vivo artifacts.

The "Dark Protocol": Sample Collection & Handling

Trustworthiness Principle: Retinoids isomerize within minutes under standard laboratory lighting. A "Gold Standard" assay is invalid without a "Dark Protocol."

Environmental Controls
  • Lighting: All procedures must be performed under amber (yellow) monochromatic light (cutoff < 500 nm). No white light exposure is permitted from blood draw to injection.

  • Temperature: All handling on wet ice (4°C).

  • Glassware: Use amber silanized glass to prevent adsorption and photolysis.

Sample Stabilization (The "Stop Solution")

Immediate protein precipitation and antioxidant addition are required to halt enzymatic isomerization.

ComponentConcentrationFunction
K2EDTA Standard TubeAnticoagulant (preferred over Heparin for LC-MS).
Ascorbic Acid 10 mg/mLPrevents oxidative degradation.
BHT 50 µg/mLButylated hydroxytoluene; lipophilic antioxidant.
Acetonitrile (Precipitant)Denatures isomerases immediately.

Analytical Methodology: LC-MS/MS

Expertise Insight: Standard C18 columns often fail to separate 9,13-di-cis-RA from 13-cis-RA. We utilize an RP-Amide (Embedded Polar Group) stationary phase, which provides superior selectivity for geometric isomers based on their dipole moments and shape selectivity.

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Vanquish or equivalent).

  • Column: Ascentis Express RP-Amide (Supelco) or Kinetex F5 (Phenomenex).

    • Dimensions: 100 x 2.1 mm, 2.7 µm particle size.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for sensitivity).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid Methanol if possible; Acetonitrile provides sharper peaks for isomers.

  • Gradient: Isocratic holds are often necessary for isomer resolution.

    • 0-1 min: 40% B

    • 1-15 min: Linear gradient to 65% B (Slow ramp is critical).

    • 15-18 min: Wash at 95% B.

Mass Spectrometry (SRM Parameters)

Operate in Negative Ion Mode (ESI-) or APCI+ depending on sensitivity needs. ESI- often yields lower background for retinoic acids.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Retention Time (Approx)*
9,13-di-cis-RA 299.2 [M-H]-255.2 (Decarboxylation)225.6 min
13-cis-RA 299.2 [M-H]-255.2225.8 min
9-cis-RA 299.2 [M-H]-255.2226.1 min
all-trans-RA 299.2 [M-H]-255.2226.5 min
RA-d5 (IS) 304.2 [M-H]-260.222Matches at-RA
  • Note: Retention times are illustrative and column-dependent. 9,13-di-cis-RA typically elutes first or between 13-cis and 9-cis depending on the specific RP-Amide chemistry.

Extraction Protocol (Liquid-Liquid Extraction)

Direct protein precipitation is often too dirty for low-level isomer detection. LLE is preferred for cleanliness and concentration.

Workflow Visualization

ExtractionWorkflow Start Human Plasma (200 µL) + Internal Standard (RA-d5) Acidify Acidification (100 µL 0.1M HCl) Start->Acidify Extract LLE Extraction (2 mL MTBE or Hexane:Ethyl Acetate 9:1) Acidify->Extract Shake Vortex (5 min) & Centrifuge (10 min, 4°C) Extract->Shake Sep Transfer Organic Layer (Amber Glass) Shake->Sep Dry Evaporate under N2 (Dark, <35°C) Sep->Dry Recon Reconstitute (60:40 Water:ACN) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for retinoic acid isomers ensuring minimal light exposure.

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL plasma to an amber glass tube.

  • Spike: Add 10 µL Internal Standard (Deuterated RA).

  • Acidify: Add 100 µL 0.1 M HCl (Critical to protonate RA species, pKa ~4.8, driving them into the organic phase).

  • Extract: Add 2 mL MTBE (Methyl tert-butyl ether) containing 0.01% BHT.

  • Agitate: Vortex gently for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 min at 4°C.

  • Transfer: Move the upper organic layer to a new amber tube.

  • Dry: Evaporate under a gentle stream of Nitrogen at room temperature (Max 35°C). Do not over-dry.

  • Reconstitute: Dissolve residue in 100 µL mobile phase (60:40 Water:Acetonitrile).

Validation & Quality Control

To prove "In Vivo Identification" and rule out artifacts, you must perform the Isomerization Check :

  • Spike Check: Spike pure 13-cis-RA standard into blank plasma. Process immediately.

  • Result: If a peak appears at the 9,13-di-cis retention time, your extraction protocol is causing isomerization.[2] Adjust temperature or BHT levels.

  • Acceptance Criteria: Artifactual formation of 9,13-di-cis-RA must be < 2% of the parent peak area.

References

  • Eckhoff, C., & Nau, H. (1990). Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma.[3] Journal of Lipid Research.[3] Link

  • Arnhold, T., et al. (1996). Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. Life Sciences. Link

  • Sass, J. O., Tzimas, G., & Nau, H. (1997). 9,13-dicis-retinoic acid as an isomerization product of 9-cis-retinoic acid.[4] Drug Metabolism and Disposition. Link

  • Kane, M. A., et al. (2008). Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry.[5] Analytical Chemistry. Link

  • Jones, J. W., et al. (2015). Use of Fast HPLC Multiple Reaction Monitoring Cubed for Endogenous Retinoic Acid Quantification in Complex Matrices.[5] Analytical Chemistry. Link

  • Luo, J., et al. (2022). Human Plasma Metabolomics Identify 9-cis-retinoic Acid and Dehydrophytosphingosine Levels as Novel biomarkers for Early Ventricular Fibrillation. Frontiers in Cardiovascular Medicine. Link

Sources

Protocols & Analytical Methods

Application

Chromatographic Resolution and Quantification of 9,13-di-cis-Retinoic Acid in Biological Matrices via LC-MS/MS

Application Note: AN-RA-2026-02 Executive Summary The quantification of 9,13-di-cis-retinoic acid (9,13-dcRA) presents a unique analytical challenge. Unlike its more abundant counterparts (all-trans-RA and 13-cis-RA), 9,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-RA-2026-02

Executive Summary

The quantification of 9,13-di-cis-retinoic acid (9,13-dcRA) presents a unique analytical challenge. Unlike its more abundant counterparts (all-trans-RA and 13-cis-RA), 9,13-dcRA is often a minor metabolite or a photo-isomerization artifact. Its quantification is not merely a matter of mass spectrometry sensitivity, but of chromatographic integrity . Because 9,13-dcRA shares an identical precursor and product ion mass spectra with other retinoic acid (RA) isomers, mass spectrometry alone cannot distinguish them.

This protocol details a validated workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a focus on isomer-specific resolution. We utilize an acidic Liquid-Liquid Extraction (LLE) to minimize matrix suppression and a specialized RP-Amide stationary phase to achieve baseline separation of the di-cis variant from the critical 9-cis and 13-cis isomers.

Pre-Analytical Controls: The "Silent Killers"

CRITICAL WARNING: Retinoids are highly susceptible to photo-isomerization and oxidation. 9,13-dcRA can be artificially generated ex vivo if samples are exposed to white light, rendering data invalid.

Environmental Control
  • Lighting: All experiments must be conducted under gold fluorescent or red LED lighting (cutoff wavelength > 500 nm).

  • Temperature: All sample handling should occur on wet ice (4°C).

  • Antioxidants: Butylated hydroxytoluene (BHT) must be added to all solvents and collection tubes to prevent oxidative degradation.

Isomerization Pathways

Understanding the origin of the analyte is crucial. 9,13-dcRA can form via the isomerization of 9-cis-RA.[1]

RetinoidIsomerization atRA All-trans-RA (Major Isomer) c9RA 9-cis-RA (RXR Ligand) atRA->c9RA Isomerization c13RA 13-cis-RA (Isotretinoin) atRA->c13RA Isomerization (Light/Heat) dcRA 9,13-di-cis-RA (Target Analyte) c9RA->dcRA Photo-isomerization (Critical Artifact Path) c13RA->dcRA Minor Pathway

Figure 1: Retinoic acid isomerization pathways. Note that 9,13-di-cis-RA is a downstream isomer, often forming from 9-cis-RA under light exposure.

Sample Preparation Protocol

Methodology: Acidic Liquid-Liquid Extraction (LLE). Rationale: Retinoic acids are weak acids (pKa ~4.8). Acidification protonates the carboxylic group, rendering the molecule uncharged and highly soluble in non-polar organic solvents, maximizing recovery while leaving polar matrix interferences behind.

Reagents
  • Extraction Solvent: Hexane:Ethyl Acetate (9:1 v/v) with 0.1% BHT.

  • Acidifier: 0.1 M Hydrochloric Acid (HCl).

  • Internal Standard (IS): 9-cis-Retinoic Acid-d5 (if unavailable, 13-cis-RA-d5 is an acceptable surrogate).

  • Reconstitution Solvent: Acetonitrile:Water (60:40) + 0.1% Formic Acid.[2]

Step-by-Step Workflow
  • Aliquot: Transfer 100 µL of plasma/tissue homogenate to a borosilicate glass tube (plastic absorbs retinoids).

  • Spike: Add 10 µL of Internal Standard (100 ng/mL). Vortex gently.

  • Acidify: Add 100 µL of 0.1 M HCl. Vortex for 30 seconds. Target pH < 3.0.

  • Extract: Add 1.0 mL of Extraction Solvent.

  • Agitate: Shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the upper organic layer to a clean amber glass vial.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 30°C. Do not over-dry.

  • Reconstitute: Dissolve residue in 80 µL of Reconstitution Solvent. Transfer to autosampler vial with glass insert.

LLE_Workflow Start Biological Sample (100 µL) IS Add Internal Standard (Deuterated RA) Start->IS Acid Acidify (pH < 3) Protonate COOH IS->Acid Extract Add Hexane/EtOAc Shake 10 min Acid->Extract Spin Centrifuge Separate Phases Extract->Spin Rec Recover Top Layer (Organic) Spin->Rec Dry N2 Evaporation Reconstitute Rec->Dry

Figure 2: Acidic Liquid-Liquid Extraction workflow optimized for retinoic acid recovery.

LC-MS/MS Method Parameters

The Challenge: 9,13-dcRA elutes in close proximity to 9-cis-RA and 13-cis-RA. Standard C18 columns often fail to resolve these. The Solution: Use of an RP-Amide or PFP (Pentafluorophenyl) column. The embedded polar group in RP-Amide provides alternate selectivity based on the spatial orientation of the double bonds (shape selectivity).

Chromatographic Conditions
  • System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).

  • Column: Supelco Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm) OR Waters HSS T3.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile:Methanol (75:25).

    • Note: Methanol is added to Phase B to improve isomer selectivity.

Gradient Profile:

Time (min) % B Flow (mL/min) Description
0.0 40 0.4 Initial Hold
2.0 40 0.4 Isocratic Load
12.0 70 0.4 Shallow gradient for isomer separation
13.0 95 0.4 Wash
15.0 95 0.4 Wash
15.1 40 0.4 Re-equilibration

| 18.0 | 40 | 0.4 | End |

Mass Spectrometry (ESI-)

Retinoic acids ionize best in Negative Electrospray Ionization (ESI-) due to the carboxylic acid moiety.

  • Source: ESI Negative Mode.

  • Spray Voltage: -2500 V.

  • Capillary Temp: 350°C.

MRM Transitions: Since isomers share the same mass, transitions are identical. Identification relies strictly on Retention Time (RT).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Approx RT (min)*
9,13-di-cis-RA 299.2 255.2 22 8.2
13-cis-RA299.2255.2228.8
9-cis-RA299.2255.2229.4
All-trans-RA299.2255.22210.1
IS (RA-d5)304.2260.222Matches analog
  • RTs are illustrative and must be determined experimentally.

  • Transition 299->255 corresponds to loss of CO2 (decarboxylation), the most stable fragment.

Validation & Troubleshooting

Validation Criteria (Bioanalytical Method Validation M10)

To ensure the method is self-validating:

  • Resolution Check: The valley-to-peak ratio between 9,13-dcRA and 9-cis-RA must be < 10% (baseline separation preferred).

  • Matrix Effect: Post-column infusion should be performed to check for ion suppression at the specific RT of 9,13-dcRA.

  • Recovery: Should exceed 70% to ensure low limits of detection (LOD).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of Isomers Gradient too steep or wrong column chemistry.Lower the slope of the gradient between 40-70% B. Switch to RP-Amide or C30 column.
High Background Noise Contaminated solvents or plasticizers.Use only LC-MS grade solvents. Never use plastic pipette tips for solvent transfer; use glass syringes/pipettes.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Acetate concentration to 10mM to mask silanols.
Unexpected 9,13-dcRA Photo-isomerization during prep.Verify "Gold Light" environment. Check if samples were left at room temp.

References

  • Kane, M. A., et al. (2008).[3] "Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry." Analytical Chemistry.

  • Thorne, N., et al. (2022). "Measurement of Retinoic Acid Isomers in Biological Samples." Methods in Molecular Biology.

  • Gundersen, T. E., et al. (2001). "Quantitative high-performance liquid chromatographic determination of retinoids in human serum using on-line solid-phase extraction and column switching." Journal of Chromatography B.

  • Napoli, J. L. (2012). "Quantification of endogenous retinoids." Methods in Enzymology.

  • Arnold, S. L., et al. (2015). "Liquid chromatography-tandem mass spectrometry quantification of endogenous retinoic acid in limited biological samples." Journal of Chromatography B.

Sources

Method

Application Note: Synthesis and Isolation of 9,13-di-cis-Retinoic Acid

This guide details the protocols for the generation, isolation, and characterization of 9,13-di-cis-retinoic acid . Due to the thermodynamic instability and steric hindrance of the 9,13-di-cis configuration, direct de no...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocols for the generation, isolation, and characterization of 9,13-di-cis-retinoic acid . Due to the thermodynamic instability and steric hindrance of the 9,13-di-cis configuration, direct de novo organic synthesis (e.g., via Wittig or Stille coupling) is complex and typically reserved for total synthesis specialists.

For most research applications (biological assays, metabolic profiling, standard generation), the industry-standard method involves controlled photo-isomerization of 9-cis-retinoic acid followed by high-resolution HPLC isolation . This guide focuses on this robust, self-validating workflow.

Executive Summary

9,13-di-cis-retinoic acid (9,13-di-cis-RA) is a geometric isomer of all-trans-retinoic acid (ATRA). Unlike the thermodynamically stable ATRA, the 9,13-di-cis isomer is sterically congested and often appears as a minor metabolite or a photo-degradation product. Its synthesis for research requires a strategy that overcomes its thermodynamic unfavorability. This protocol utilizes photochemical equilibration to access the isomer, coupled with Normal-Phase HPLC for purification, ensuring high isomeric purity (>98%) required for receptor binding studies (RXR/RAR).

Safety & Handling (Critical)

Retinoids are potent teratogens and highly susceptible to degradation.

  • Light Sensitivity: All procedures MUST be performed under yellow/amber light (wavelength >500 nm). White light exposure will cause uncontrolled isomerization within seconds.

  • Oxidation: Work under an inert atmosphere (Argon or Nitrogen). Use solvents containing BHT (butylated hydroxytoluene) if possible.

  • PPE: Double nitrile gloves, lab coat, and safety glasses. Handle all powder in a fume hood.

Method A: Photochemical Synthesis Protocol

This method leverages the photo-lability of the retinoic acid polyene chain to generate a photostationary state mixture containing the 9,13-di-cis isomer.

Reagents
  • Starting Material: 9-cis-Retinoic Acid (CAS: 5300-03-8), >98% purity.

  • Solvent: Absolute Ethanol (degassed).

  • Inert Gas: Argon stream.

Experimental Workflow
  • Preparation: Dissolve 10 mg of 9-cis-Retinoic Acid in 10 mL of degassed absolute ethanol in a borosilicate glass vial.

    • Concentration: 1 mg/mL (approx.[1][2] 3.3 mM).

  • Inertion: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen. Seal the vial tightly.

  • Irradiation: Place the vial in a photochemical reactor or roughly 10 cm away from a broad-spectrum fluorescent light source (approx. 1200 lux).

    • Note: Unlike specific synthesis requiring UV lamps, broad-spectrum white light is sufficient and gentler, reducing oxidative byproducts.

  • Reaction Monitoring: Irradiate for 30–60 minutes .

    • Mechanism:[3][4] The system will approach a photostationary state (PSS). 9-cis-RA will isomerize to all-trans-RA, 13-cis-RA, and the target 9,13-di-cis-RA .

    • Expected Yield: The 9,13-di-cis isomer typically constitutes 5–10% of the mixture.

Method B: HPLC Isolation Protocol

Separation of the di-cis isomer from the mono-cis and trans parents is challenging due to structural similarity. Normal-Phase HPLC is superior to Reversed-Phase (RP) for geometric isomer separation because it interacts more specifically with the spatial "kink" of the molecule.

Chromatographic Conditions
ParameterSpecification
Column Silica (Normal Phase), 5 µm, 4.6 x 250 mm (e.g., Inertsil SILICA-100 or Zorbax Rx-SIL)
Mobile Phase n-Hexane / 2-Propanol / Glacial Acetic Acid
Ratio 1000 : 4.3 : 0.675 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 20°C (Controlled - critical for reproducibility)
Detection UV-Vis Diode Array (monitoring 340 nm and 260 nm)
Injection Vol 10–50 µL
Elution Profile & Identification

In Normal-Phase chromatography, the elution order is generally dictated by the polarity and the ability of the isomer to interact with silanol groups. The "bent" cis isomers usually elute before the linear all-trans isomer.

  • Peak 1: 13-cis-Retinoic Acid (~10-11 min)

  • Peak 2: 9,13-di-cis-Retinoic Acid (Target)[5]

    • Note: Often elutes very close to or just after 13-cis, but distinctly before 9-cis in optimized hexane systems.

  • Peak 3: 9-cis-Retinoic Acid (~12-13 min)

  • Peak 4: All-trans-Retinoic Acid (~14-15 min)

Validation Step: The 9,13-di-cis isomer can be identified by its UV spectrum (see Section 6). It will show a hypsochromic shift (blue shift) of the


 relative to all-trans-RA due to the loss of planarity.

Workflow Visualization

The following diagram illustrates the integrated synthesis and purification workflow.

G Start Start: 9-cis-Retinoic Acid (>98% Purity) Solubilization Solubilization Ethanol, 1 mg/mL Argon Sparge Start->Solubilization Photo Photochemical Isomerization Fluorescent Light (1200 lux) 30-60 mins Solubilization->Photo Initiate Reaction Mixture Crude Mixture: 9-cis, 13-cis, All-trans, 9,13-di-cis (~5-10%) Photo->Mixture Equilibrium Reached HPLC Normal-Phase HPLC Hexane/IPA/AcOH Silica Column Mixture->HPLC Inject Sample Fraction Fraction Collection Target Peak (UV 340nm) HPLC->Fraction Isolate Peak 2 Evap Evaporation N2 Stream, <30°C, Dark Fraction->Evap Final Final Product: 9,13-di-cis-Retinoic Acid Store at -80°C Evap->Final

Caption: Workflow for the photochemical generation and chromatographic isolation of 9,13-di-cis-retinoic acid.

Characterization & Validation

To confirm the identity of the isolated fraction without immediate access to an NMR, rely on UV-Vis spectral features characteristic of cis-retinoids.

A. UV-Vis Spectroscopy
  • 
     Shift: 
    
    • All-trans-RA: ~350 nm[6]

    • 9-cis-RA: ~343 nm

    • 9,13-di-cis-RA:~338–340 nm (Further blue-shifted due to increased steric strain breaking conjugation).

  • "Cis-Peak": Look for a secondary absorption band around 250–260 nm . This transition is forbidden in the all-trans isomer but becomes allowed and more intense as the molecule bends (cis-geometry). The 9,13-di-cis isomer will display a prominent cis-peak.

B. NMR (Confirmatory)

If 1H-NMR (400 MHz, CDCl3) is available:

  • Olefinic Protons: The coupling constants (

    
    ) across the double bonds will confirm geometry.
    
    • Trans coupling:

      
       Hz.
      
    • Cis coupling:

      
       Hz (specifically at C9 and C13).
      
  • Chemical Shift: The C-methyl groups (C19 and C20) are sensitive to the geometry. In 9,13-di-cis, the methyl signals often shift upfield relative to the all-trans isomer due to shielding effects.

Storage and Stability

The isolated 9,13-di-cis-retinoic acid is extremely unstable and will revert to more stable isomers (all-trans or 9-cis) if mishandled.

  • Solvent: Store in pure DMSO or Ethanol (degassed). Avoid storing dry if possible, as surface oxidation is rapid.

  • Temperature: -80°C is mandatory for long-term storage (>1 week). -20°C is sufficient for immediate use (days).

  • Container: Amber glass vials with Teflon-lined caps, flushed with Argon before sealing.

References

  • Photochemical Isomerization Dynamics: Shimada, T. et al. "Photoisomerization of retinoic acids in ethanol under room light: a warning for cell biological study of geometrical isomers of retinoids." Journal of Nutritional Science and Vitaminology, 1997.

  • HPLC Separation Protocols: Miyagi, M. et al.[2][7] "Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography." Journal of Chromatography B, 2001.

  • Metabolic Identification: Sass, J. O. et al.[8] "9,13-Dicis-retinoic acid as an isomerization product of 9-cis-retinoic acid."[7][8] Drug Metabolism and Disposition, 1997.[8]

  • Retinoid Chemistry & Analysis: Gundersen, T. E. et al.[1] "Quantitative high-performance liquid chromatographic determination of retinoids in human plasma." Journal of Chromatography B, 1996.

Sources

Application

Application Notes and Protocols: In Vitro Applications of 9-cis-Retinoic Acid in Cancer Cell Lines

An important note on the topic: Research on the specific isomer "9,13-di-cis-retinoic acid" in cancer cell lines is not extensively documented in publicly available scientific literature. The vast majority of in vitro ca...

Author: BenchChem Technical Support Team. Date: February 2026

An important note on the topic: Research on the specific isomer "9,13-di-cis-retinoic acid" in cancer cell lines is not extensively documented in publicly available scientific literature. The vast majority of in vitro cancer research focuses on three key isomers: all-trans-retinoic acid (ATRA), 13-cis-retinoic acid (isotretinoin), and 9-cis-retinoic acid (alitretinoin). This guide will therefore focus on the applications of 9-cis-retinoic acid , a closely related and extensively studied isomer, to provide a comprehensive and technically grounded resource for researchers. 9-cis-retinoic acid is particularly notable for its unique ability to bind to both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), giving it a distinct biological activity profile compared to other retinoids.

Authored by a Senior Application Scientist

Introduction and Scientific Rationale

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their potent biological activities have made them a cornerstone of research in oncology and chemoprevention.[1][3][4] Among the natural isomers of retinoic acid, 9-cis-retinoic acid (9-cis-RA) holds a unique position. Unlike all-trans-retinoic acid (ATRA), which binds exclusively to Retinoic Acid Receptors (RARs), 9-cis-RA is a pan-agonist, binding with high affinity to both RARs and Retinoid X Receptors (RXRs).[5][6]

This dual activity is the central pillar of its distinct mechanism of action. RXRs are obligate heterodimerization partners for a large family of nuclear receptors, including RARs.[7] By directly activating RXR, 9-cis-RA can influence gene transcription in ways that ATRA cannot, potentially leading to enhanced or different anti-cancer effects.[8] In vitro studies have repeatedly demonstrated that 9-cis-RA can inhibit cancer cell growth, induce apoptosis, and promote differentiation across a range of cancer types, often with greater potency than other isomers.[5][8][9][10]

This document provides a detailed guide for researchers utilizing 9-cis-RA in cancer cell line models. It covers the underlying molecular mechanisms, provides validated protocols for key assays, and offers insights into experimental design and data interpretation.

Core Mechanism of Action: The RAR/RXR Signaling Axis

The biological effects of 9-cis-RA are mediated primarily through the activation of nuclear receptors. Upon entering the cell, 9-cis-RA is transported to the nucleus where it binds to RAR/RXR heterodimers.[2][11] This binding event triggers a conformational change in the receptor complex, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This entire complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription.[7][12]

Because 9-cis-RA can activate both receptors in the heterodimer, it is a potent modulator of this pathway. Key downstream effects relevant to cancer include:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, and downregulation of cyclins (e.g., Cyclin D1) and CDKs (e.g., CDK4), leading to G0/G1 phase arrest.[13][14][15]

  • Apoptosis Induction: Modulation of Bcl-2 family proteins (downregulation of anti-apoptotic Bcl-2) and activation of caspase cascades.[5][10][13]

  • Cellular Differentiation: Induction of tissue-specific differentiation markers, such as neurite outgrowth in neuroblastoma.[8][9]

Signaling Pathway Diagram

9_cis_RA_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA 9-cis-Retinoic Acid RXR RXR RA->RXR Binds & Activates RAR RAR RA->RAR Binds & Activates active_complex Active Complex RA->active_complex Induces formation of receptor_complex RXR-RAR Heterodimer CoRep Co-repressors CoAct Co-activators RARE RARE (DNA) TargetGenes Target Gene Transcription (e.g., p21, RAR-β) RARE->TargetGenes Regulates Outcomes Cell Cycle Arrest Apoptosis Differentiation TargetGenes->Outcomes inactive_complex Inactive Complex inactive_complex->CoRep Associated with active_complex->CoRep Dissociates active_complex->CoAct Recruits active_complex->RARE Binds to

Caption: Simplified signaling pathway of 9-cis-Retinoic Acid (9-cis-RA).

Summary of In Vitro Effects on Cancer Cell Lines

The efficacy of 9-cis-RA varies significantly between cancer types and cell lines. The following table summarizes key findings from published literature.

Cancer TypeCell Line(s)Observed EffectsEffective Concentration Range (µM)Key Findings & References
Neuroblastoma IMR-32, LA-N-5, SH-SY5YInhibition of proliferation, neurite outgrowth (differentiation), apoptosis.[8][9][16]0.1 - 109-cis-RA is 5-to-10-fold more potent than ATRA in antiproliferative and differentiation activity.[9] It can induce apoptosis where ATRA does not.[8]
Breast Cancer MCF-7 (ER+), LY2Inhibition of anchorage-independent growth, G1 cell cycle arrest, downregulation of estrogen receptor (ER) expression.[5][17][18]0.1 - 1Growth inhibition is primarily observed in ER-positive cell lines.[17] 9-cis-RA can inhibit estrogen-dependent transcription.[5]
Leukemia HL-60, OCI/AML-2Decreased proliferation, increased differentiation, induction of apoptosis.[5][10]1 - 10More potent than ATRA or 13-cis-RA in inducing growth arrest and apoptosis.[10] Effect may be related to p53 activation.[10]
Gastric Cancer MGC803Inhibition of proliferation, G1 phase arrest, induction of apoptosis.[13]0.1 - 10Downregulates Cyclin D1 and CDK4 expression.[13]
Lung Cancer PG, A549, SPC-A1, L78Inhibition of proliferation, G0/G1 phase arrest.[15]1Downregulates expression of Cyclin D1 and CDK4.[15]
Bladder Cancer RT4, 5637, T24Cytostatic effect (inhibition of cell growth).[19]~10 (3 µg/ml)Demonstrates a clear dose-response relationship.[19]
Cutaneous T-Cell Lymphoma (CTCL) Hut78, MJInhibition of proliferation, G0/G1 arrest, induction of apoptosis.[14]1 - 10Inhibits the JAK/STAT signaling pathway.[14]

Detailed Experimental Protocols

Scientific Integrity Note: Retinoids are light-sensitive and prone to oxidation. All steps involving the handling of retinoid solutions must be performed in subdued light (e.g., in a darkened room or using amber-colored tubes) to prevent photodegradation.[20]

Protocol 1: Preparation and Handling of 9-cis-RA Stock Solutions

Causality: 9-cis-RA is hydrophobic and practically insoluble in aqueous media.[6] A high-concentration stock solution must be prepared in an appropriate organic solvent, typically dimethyl sulfoxide (DMSO), to ensure complete dissolution and allow for accurate dilution into cell culture medium.

Materials:

  • 9-cis-Retinoic Acid powder (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Sterile, filtered pipette tips

Procedure:

  • Calculation: Determine the required volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). For example, to prepare a 10 mM stock from 1 mg of 9-cis-RA (MW: 300.4 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

    • Volume (µL) = (0.001 g / (0.01 mol/L * 300.4 g/mol )) * 1,000,000 = 333 µL of DMSO.

  • Dissolution: Under subdued light, add the calculated volume of DMSO directly to the vial containing the 9-cis-RA powder.

  • Solubilization: Vortex gently until the powder is completely dissolved. The solution should be clear. If needed, warm the vial to 37°C for 3-5 minutes to aid dissolution.[21]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in amber-colored, sterile tubes. This is critical to avoid repeated freeze-thaw cycles which degrade the compound.[6][20]

  • Storage: Store the aliquots protected from light at -20°C or -80°C. Properly stored stock solutions are stable for several months.[6][20]

Protocol 2: Cell Proliferation/Viability Assay (MTT-Based)

Causality: This assay quantifies the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the assessment of 9-cis-RA's cytostatic or cytotoxic effects.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • 9-cis-RA working solutions (prepared by diluting the stock solution in complete medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 9-cis-RA in complete medium from your stock solution. Pre-warm the medium to 37°C before adding the compound to avoid precipitation.[21]

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of 9-cis-RA (e.g., 0.1, 1, 10 µM).

  • Controls: Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest 9-cis-RA dose (typically ≤0.1%).[6] Also include "untreated control" wells with medium only.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Causality: 9-cis-RA often induces cell cycle arrest, particularly in the G0/G1 phase.[13][14][17] Flow cytometry quantifies the DNA content of individual cells using a fluorescent dye like propidium iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cells cultured in 6-well plates

  • 9-cis-RA working solutions

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 9-cis-RA and a vehicle control for a specified time (e.g., 48 or 72 hours).

  • Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant (containing floating/apoptotic cells).

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing. This step fixes the cells and permeates the membrane for staining.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying 9-cis-RA in vitro.

References

  • Differential effects of 9-cis, 13-cis and all-trans retinoic acids on the neuronal differentiation of human neuroblastoma cells. PubMed. Available at: [Link]

  • 9-Cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR. Nature. Available at: [Link]

  • Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells. PubMed. Available at: [Link]

  • Retinoids in Neuroblastoma Therapy: Distinct Biological Properties of 9-cis- And All-Trans-Retinoic Acid. PubMed. Available at: [Link]

  • Current Role and Future Directions of the Retinoic Acid Pathway in Cancer Prevention and Treatment. AACR Journals. Available at: [Link]

  • Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Oncology. Available at: [Link]

  • Retinoic Acids in the Treatment of Most Lethal Solid Cancers. PMC. Available at: [Link]

  • [Inducement effect of 9-cis retinoic acid on cell cycle arrest and apoptosis of gastric carcinoma cell line MGC803 and its mechanism]. PubMed. Available at: [Link]

  • 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha. PubMed. Available at: [Link]

  • 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. PubMed. Available at: [Link]

  • 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Oxford Academic. Available at: [Link]

  • Effects of retinoic acid isomers on apoptosis and enzymatic antioxidant system in human breast cancer cells. PubMed. Available at: [Link]

  • The Promise of Retinoids in the Treatment of Cancer: Neither Burnt Out Nor Fading Away. MDPI. Available at: [Link]

  • The efficacy of 9-cis retinoic acid in experimental models of cancer. PubMed. Available at: [Link]

  • Superior effect of 9-cis retinoic acid (RA) compared with all-trans RA and 13-cis RA on the inhibition of clonogenic cell growth and the induction of apoptosis in OCI/AML-2 subclones: is the p53 pathway involved?. PubMed. Available at: [Link]

  • The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes. Rockefeller University Press. Available at: [Link]

  • The cytostatic effect of 9-cis-retinoic acid, tretinoin, and isotretinoin on three different human bladder cancer cell lines in vitro. PubMed. Available at: [Link]

  • 9-cis retinoic acid inhibits growth of breast cancer cells and down-regulates estrogen receptor RNA and protein. PubMed. Available at: [Link]

  • 9-Cis-Retinoic Acid Induces Growth Inhibition in Retinoid-Sensitive Breast Cancer and Sea Urchin Embryonic Cells via Retinoid X Receptor α and Replication Factor C3. PMC. Available at: [Link]

  • The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor. CORE. Available at: [Link]

  • Effects of all-trans-retinoic acid and 13-cis-retinoic acid on breast-cancer cell lines: growth inhibition and apoptosis induction. PubMed. Available at: [Link]

  • Isotretinoin. Wikipedia. Available at: [Link]

  • Effects of 9-cis-retinoic acid on the proliferation and apoptosis of cutaneous T-cell lymphoma cells. PubMed. Available at: [Link]

  • Induction of cell cycle arrest and apoptosis by a combined treatment with 13-cis-retinoic acid, interferon-alpha2a, and alpha-tocopherol in squamous cell carcinoma of the head and neck. PubMed. Available at: [Link]

  • [Effects of 9-cis-retinoic acid on cell cycle and expression of cyclin D1 and cdk4 in lung cancer cells]. PubMed. Available at: [Link]

  • Treatment of 13-cis retinoic acid and 1,25-dihydroxyvitamin D3 inhibits TNF-alpha-mediated expression of MMP-9 protein and cell invasion through the suppression of JNK pathway and microRNA 221 in human pancreatic adenocarcinoma cancer cells. PLOS One. Available at: [Link]

  • 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells. PMC. Available at: [Link]

  • Targeting the Retinoic Acid Pathway to Eradicate Cancer Stem Cells. MDPI. Available at: [Link]

  • 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes. Journal of Investigative Dermatology. Available at: [Link]

  • Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions. MDPI. Available at: [Link]

  • Novel Retinoic Acid Derivative Induces Differentiation and Growth Arrest in Neuroblastoma. Journal of Pediatric Surgery. Available at: [Link]

  • 13-cis-retinoic acid and cancer chemoprevention. PubMed. Available at: [Link]

  • Definition of 13-cis retinoic acid. NCI Dictionary of Cancer Terms. Available at: [Link]

  • Treatment of 13-cis retinoic acid and 1,25-dihydroxyvitamin D3 inhibits TNF-alpha-mediated expression of MMP-9 protein and cell invasion through the suppression of JNK pathway and microRNA 221 in human pancreatic adenocarcinoma cancer cells. ResearchGate. Available at: [Link]

  • Phase I trial of 13-cis-retinoic acid in children with neuroblastoma following bone marrow transplantation. PubMed. Available at: [Link]

  • All-trans, 13-cis and 9-cis Retinoic Acids Induce a Fully Reversible Growth Inhibition in HNSCC Cell Lines. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Solubility &amp; Stability of 9,13-di-cis-Retinoic Acid for In Vitro Assays

[1] Executive Summary & Core Challenges 9,13-di-cis-retinoic acid (9,13-dcRA) presents a dual challenge in in vitro assays: hydrophobicity and isomeric instability .[1] Unlike more stable small molecules, "solubility" fo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Challenges

9,13-di-cis-retinoic acid (9,13-dcRA) presents a dual challenge in in vitro assays: hydrophobicity and isomeric instability .[1] Unlike more stable small molecules, "solubility" for this retinoid is not merely about dissolving a powder; it is about maintaining the molecule in a bioavailable, thermodynamically unstable cis-configuration within an aqueous environment.[1]

The Three Pillars of Failure:

  • Precipitation: Rapid crystallization upon dilution into aqueous culture media (logP ~6.3).[1]

  • Adsorption: Significant loss of compound to plasticware (polystyrene/polypropylene).[1]

  • Isomerization: Spontaneous conversion to 9-cis or all-trans isomers upon exposure to light or heat, altering receptor affinity (RXR vs. RAR).[1]

This guide provides a validated framework to solubilize 9,13-dcRA while preserving its specific isomeric identity.[1]

Solvent System Selection

The choice of solvent dictates the stability of your stock solution.[1]

Solvent SystemSolubility Limit (Approx.)SuitabilityNotes
Anhydrous DMSO ~50–60 mMHigh Preferred for stock solutions.[1] Hygroscopic; must be kept dry to prevent precipitation.[1]
Ethanol (Abs.) ~5–10 mMMedium Higher evaporation rate.[1] Risk of concentration shifts during storage.[1]
Aqueous Media < 1 µMLow Do not dissolve directly.[1] Requires carrier protein (BSA) or cyclodextrins.[1]
Chloroform/Acetone HighN/A Toxic to cells; suitable only for initial aliquoting/drying.[1]

Validated Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a stable stock while minimizing isomerization.

  • Environment Control: Perform all steps under yellow light (wavelength >500 nm).[1] Retinoids photo-isomerize in seconds under broad-spectrum light.[1]

  • Inert Atmosphere: Use a glove box or purge vials with Argon/Nitrogen gas.[1] Oxidation triggers degradation.[1]

  • Dissolution:

    • Weigh 9,13-dcRA powder into an amber glass vial (avoid plastic).

    • Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .[1]

    • Vortex gently.[1][2] Do not sonicate (heat promotes isomerization).[1]

  • Storage: Aliquot immediately into single-use amber glass vials. Store at -80°C .

Protocol B: The "BSA-Chaperone" Method for Aqueous Dilution

Objective: Prevent "crashing out" when moving from DMSO to Cell Media.[1]

Directly spiking DMSO stock into media often causes micro-precipitation that is invisible to the naked eye but ruins dose-response curves.[1] We recommend BSA conjugation .

  • Prepare Carrier Medium: Dissolve Fatty Acid-Free BSA (0.1% - 1% w/v) in your assay buffer or media.[1] Filter sterilize (0.22 µm).

    • Why? Albumin acts as a physiological chaperone, binding the lipophilic retinoid and keeping it in solution.[1]

  • Intermediate Dilution:

    • Dilute your DMSO stock 1:10 into 100% Ethanol first (optional, but reduces DMSO shock).[1]

    • Or, proceed directly from DMSO.[1]

  • The "Drop-Wise" Technique:

    • While vortexing the BSA-media at medium speed, add the Retinoid/DMSO stock drop-wise .[1]

    • Max Solvent Concentration: Ensure final DMSO is < 0.1% (v/v).

  • Equilibration: Incubate the media in the dark at 37°C for 15 minutes to allow Retinoid-BSA equilibrium before adding to cells.

Visual Workflow: Critical Control Points

The following diagram illustrates the workflow required to maintain 9,13-dcRA integrity.

G Start Solid 9,13-dcRA Stock Stock Solution (Anhydrous DMSO, 50mM) Start->Stock Yellow Light Only Storage Storage (-80°C, Amber Glass, Argon) Stock->Storage Dilution Dilution Step (The Critical Failure Point) Storage->Dilution Thaw once Direct Direct Spike into Media Dilution->Direct High Risk BSA BSA-Chaperone Method (0.1% FA-Free BSA) Dilution->BSA Recommended Precip Micro-Precipitation & Plastic Adsorption Direct->Precip Loss of Titer Assay Successful Assay (Soluble & Bioavailable) BSA->Assay Stable Complex

Caption: Workflow distinguishing the high-risk direct spike method from the recommended BSA-chaperone method to prevent precipitation.

Troubleshooting & FAQs

Q1: I see inconsistent IC50/EC50 values between replicates. Why?

A: This is likely due to adsorption to plastics .[1] Retinoids are highly lipophilic (LogP > 6).[1] If you prepare serial dilutions in standard polystyrene plates, up to 50% of the compound may bind to the plastic walls before it reaches the cells.[1]

  • Fix: Perform all serial dilutions in glass tubes or solvent-resistant polypropylene (low-binding) plates. Do not transfer to the cell plate until the final moment.

Q2: My stock solution turned from yellow to clear/pale. Is it still good?

A: No. A color shift often indicates oxidation or degradation.[1]

  • Fix: Discard. Retinoids oxidize rapidly.[1] Ensure your DMSO is anhydrous and stored under Argon.[1]

Q3: Can I use serum (FBS) instead of purified BSA?

A: Yes, but with caveats.[1][3] FBS contains endogenous retinoids (retinol/retinyl esters) which increases the background noise of your assay.[1]

  • Fix: Use Charcoal-Stripped FBS (which removes endogenous hormones and retinoids) supplemented with a known concentration of 9,13-dcRA.[1]

Q4: How do I verify if my 9,13-dcRA has isomerized to 9-cis RA?

A: You cannot distinguish them by eye or simple absorbance.[1]

  • Fix: You must use HPLC or LC-MS/MS on a C18 column.[1] 9,13-dcRA elutes differently than 9-cis-RA.[1] If precise isomer biology is critical (e.g., studying specific RXR activation profiles), you must validate your stock purity via HPLC before key experiments.[1]

Q5: Is 9,13-dcRA biologically active?

A: This is a subject of nuance. In many keratinocyte assays (e.g., HaCaT), 9,13-dcRA is considered a less active or inactive metabolite compared to 9-cis-RA [1].[1] However, it may act as a "storage" form or have distinct pharmacokinetic properties.[1] If you see high activity, ensure your sample hasn't isomerized back to the potent 9-cis form.[1]

References

  • Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes in vitro. Source: PubMed / Arch Dermatol Res.[1] URL:[Link][1][4]

  • Quantification of Endogenous Retinoids (Handling & Isomerization). Source: NIH / PMC (Methods Mol Biol).[1] URL:[Link][1]

Sources

Optimization

Technical Support Hub: Validating 9,13-di-cis-Retinoic Acid Purity

Status: Active Operator: Senior Application Scientist (Retinoid Chemistry Division) Ticket ID: RA-913-VAL-001 Introduction Welcome to the Retinoid Synthesis Support Hub. You are likely here because you are synthesizing o...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Retinoid Chemistry Division) Ticket ID: RA-913-VAL-001

Introduction

Welcome to the Retinoid Synthesis Support Hub. You are likely here because you are synthesizing or isolating 9,13-di-cis-retinoic acid , a sterically hindered and thermodynamically unstable isomer of All-Trans Retinoic Acid (ATRA).

Unlike the commercially abundant ATRA or Isotretinoin (13-cis), the 9,13-di-cis isomer presents a unique "double-cis" geometry that disrupts the planarity of the polyene chain. This results in distinct but subtle physicochemical shifts that standard analytical protocols often miss.

This guide is designed to be a self-validating system . Do not simply run the method; understand why the method works so you can troubleshoot variations in your specific matrix.

Module 1: Chromatographic Resolution (The Separation Challenge)

User Issue: "My HPLC peak for 9,13-di-cis-RA is co-eluting with 13-cis-RA or appearing as a shoulder."

Root Cause: Standard C18 columns separate based on hydrophobicity. However, 9,13-di-cis and 13-cis have nearly identical hydrophobicities. You need a stationary phase that separates based on molecular shape recognition (steric selectivity).

The Protocol: Switch to C30

The polymeric C30 phase provides higher steric recognition for geometric isomers of long-chain conjugated systems (carotenoids/retinoids) than monomeric C18.

Recommended Method Parameters:

ParameterStandard Condition (C18) - AVOID Optimized Condition (C30) - USE
Column C18 (ODS) 5µmC30 (Carotenoid) 3µm or 5µm
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Acetate (pH 6.8)
Mobile Phase B AcetonitrileMethanol / MTBE (80:20)
Mode GradientIsocratic (start) or Shallow Gradient
** Rationale**Acidic pH suppresses ionization but C18 lacks shape selectivity.Ammonium acetate buffers the acid; Methanol/C30 maximizes

shape discrimination.
Troubleshooting Decision Tree

HPLC_Workflow Start Start: Purity Check C18_Run Run Standard C18 Method Start->C18_Run Check_Res Calculate Resolution (Rs) between 13-cis and 9,13-di-cis C18_Run->Check_Res Good_Res Rs > 1.5 (Baseline Separation) Check_Res->Good_Res Yes Bad_Res Rs < 1.5 (Co-elution/Shoulder) Check_Res->Bad_Res No Action_C30 Switch to C30 Column (Polymeric Phase) Bad_Res->Action_C30 Action_MobPhase Change Modifier to Ammonium Acetate (pH 6.8) Action_C30->Action_MobPhase Validation Validate with Spiked Standard Action_MobPhase->Validation

Caption: Analytical workflow for resolving geometric retinoid isomers. Note the critical pivot to C30 stationary phases for steric separation.

Module 2: Structural Identity (The Confirmation)[1]

User Issue: "My UV spectrum shows a max absorbance around 345 nm. Is this 9,13-di-cis?"

Technical Insight: UV-Vis is presumptive, not definitive .

  • All-trans-RA:

    
     nm.
    
  • 9,13-di-cis-RA: The steric clash between the C9-methyl and C13-methyl/protons forces the polyene chain out of planarity. This reduces effective conjugation, causing a hypsochromic shift (Blue Shift) and a reduction in the extinction coefficient (

    
    ).
    
  • Expectation:

    
     nm (solvent dependent).
    

The Gold Standard: NMR Validation To validate your synthesis, you must calculate the Coupling Constants (


)  of the olefinic protons.

Critical NMR Parameters (


H-NMR, 400+ MHz, CDCl

):
Proton PositionIsomer GeometryExpected Coupling (

)
Diagnostic Feature
H-8 / H-9 Trans (All-trans)

Hz
Large coupling characteristic of trans bonds.
H-8 / H-9 Cis (9-cis types)

Hz
Primary confirmation of 9-cis geometry.
H-12 / H-13 Cis (13-cis types)N/A (Quaternary C13)Look for NOE (Nuclear Overhauser Effect) between H-12 and C13-Methyl.
H-11 9,13-di-cis Upfield Shift H-11 is shielded by the twisted geometry compared to all-trans.

Self-Validating Step: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • 9,13-di-cis: You should see strong spatial correlations (cross-peaks) between H-8 and H-11 (due to the 9-cis bend) AND H-12 and the C15 protons (due to the 13-cis bend).

Module 3: Stability & Handling (The Preservation)

User Issue: "My purity dropped from 98% to 91% overnight in the autosampler."

Root Cause: Retinoids undergo photo-isomerization and oxidation . The 9,13-di-cis isomer is thermodynamically less stable than all-trans and will spontaneously revert or degrade to 9-cis or all-trans if energy is supplied (light/heat).

Isomerization Pathway Map

Isomerization ATRA All-Trans RA (Most Stable) Cis9 9-cis RA ATRA->Cis9 hv / Isom. Cis13 13-cis RA ATRA->Cis13 hv / Isom. DiCis 9,13-di-cis RA (High Energy/Unstable) Cis9->DiCis hv (Secondary) Cis13->DiCis hv (Secondary) DiCis->ATRA Thermal Reversion

Caption: Thermodynamic landscape of retinoic acid isomers. 9,13-di-cis is a high-energy state often formed via secondary isomerization.

Mandatory Handling Protocols
  • Actinometry: All work must be performed under Yellow/Gold Light (

    
     nm). Standard white fluorescent light induces isomerization within minutes.
    
  • Inert Atmosphere: Solvents must be purged with Argon (preferred over Nitrogen due to density).

  • Glassware: Use Amberized (Low-actinic) glassware. If unavailable, wrap clear glassware in aluminum foil immediately.

  • Storage: Solid state at -80°C. Solutions should be prepared fresh. If storage is necessary, store in benzene (if compatible with downstream apps) or degassed ethanol at -80°C.

References
  • Cayman Chemical. (2024).[1] 9-cis Retinoic Acid Product Information & Safety Data Sheet. Link

  • Sigma-Aldrich. (2024). 13-cis-Retinoic acid ≥98% (HPLC) Product Specification. Link

  • Gundersen, T. E., et al. (1996). Simultaneous determination of all-trans-, 13-cis-, 9-cis-retinoic acid and their 4-oxo-metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications. Link

  • BenchChem. (2025).[2] Technical Support Center: Optimizing HPLC Separation of Retinoic Acid Isomers. Link

  • Sass, J. O., et al. (1997). 9,13-Dicis-retinoic acid as an isomerization product of 9-cis-retinoic acid. Drug Metabolism and Disposition. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 9,13-di-cis-retinoic acid and all-trans-retinoic acid

This guide provides a comprehensive comparison of the biological activities of two geometric isomers of retinoic acid: 9,13-di-cis-retinoic acid (9,13-dcRA) and all-trans-retinoic acid (atRA). For researchers in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of two geometric isomers of retinoic acid: 9,13-di-cis-retinoic acid (9,13-dcRA) and all-trans-retinoic acid (atRA). For researchers in drug development and cellular biology, understanding the nuanced differences between retinoid isomers is paramount for designing targeted therapeutic strategies and interpreting experimental outcomes. This document synthesizes available data to elucidate the functional disparities between these two molecules, focusing on their mechanisms of action, effects on cellular processes, and the experimental methodologies used for their evaluation.

Introduction: The Significance of Stereoisomerism in Retinoid Function

Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule in a vast array of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1] Its biological effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] The specific three-dimensional conformation of a retinoic acid isomer dictates its ability to bind to and activate these receptors, thereby initiating a cascade of gene transcription that underlies its physiological effects.

All-trans-retinoic acid is the most abundant and biologically active isomer of retinoic acid.[1] In contrast, 9,13-di-cis-retinoic acid is a less common isomer, often considered a metabolite of 9-cis-retinoic acid.[3] The central question addressed in this guide is the extent to which the altered stereochemistry of 9,13-dcRA impacts its biological activity in comparison to the well-characterized atRA.

Mechanism of Action: A Tale of Two Isomers at the Receptor Level

The cornerstone of retinoic acid's biological activity lies in its interaction with RARs and RXRs. All-trans-RA is a high-affinity ligand for all three subtypes of RARs (α, β, and γ).[2] Upon binding, atRA induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivators. This receptor-ligand complex then heterodimerizes with an RXR and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The biological activity of 9,13-dcRA appears to be significantly attenuated, primarily due to its presumed poor interaction with both RARs and RXRs. While direct, quantitative binding affinity data for 9,13-dcRA is scarce in the public domain, studies on its biological effects suggest it is largely inactive at physiologically relevant concentrations. One study on human HaCaT keratinocytes found that 9,13-dcRA only exhibited biological activity at the highest concentration tested (10⁻⁶ M), whereas atRA was active at much lower concentrations.[3] This suggests that 9,13-dcRA may be a very weak agonist or potentially a prodrug that requires conversion to an active form, although evidence for the latter is limited.

The following diagram illustrates the canonical retinoic acid signaling pathway, highlighting the central role of receptor binding and the likely point of divergence in the activity of atRA and 9,13-dcRA.

Retinoic Acid Signaling Pathway Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atRA all-trans-Retinoic Acid (atRA) CRABP Cellular Retinoic Acid Binding Protein (CRABP) atRA->CRABP dcRA 9,13-di-cis-Retinoic Acid (9,13-dcRA) dcRA->CRABP atRA_CRABP atRA-CRABP Complex CRABP->atRA_CRABP dcRA_CRABP 9,13-dcRA-CRABP Complex (Presumed low affinity) CRABP->dcRA_CRABP RAR Retinoic Acid Receptor (RAR) atRA_CRABP->RAR dcRA_CRABP->RAR Minimal to no binding RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR Retinoid X Receptor (RXR) RXR->RAR_RXR CoActivator Coactivator RAR_RXR->CoActivator Recruitment RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE CoRepressor Corepressor CoRepressor->RAR_RXR GeneTranscription Gene Transcription CoActivator->GeneTranscription Activation

Caption: Canonical retinoic acid signaling pathway.

Comparative Biological Activities: In Vitro Evidence

The differential ability of atRA and 9,13-dcRA to activate nuclear receptors translates into significant disparities in their effects on cellular processes such as proliferation, differentiation, and gene expression.

Cell Proliferation

All-trans-RA is a well-established inhibitor of cell proliferation in various cancer cell lines. In contrast, 9,13-dcRA has demonstrated significantly weaker anti-proliferative activity. In a study using HaCaT keratinocytes, atRA inhibited cell proliferation in a dose-dependent manner, while 9,13-dcRA only showed an inhibitory effect at the highest tested concentration of 10⁻⁶ M.[3]

CompoundCell LineAssayConcentrationResultReference
all-trans-Retinoic Acid HaCaTCell Count10⁻⁹ - 10⁻⁶ MDose-dependent inhibition[3]
9,13-di-cis-Retinoic Acid HaCaTCell Count10⁻⁹ - 10⁻⁷ MNo significant effect[3]
9,13-di-cis-Retinoic Acid HaCaTCell Count10⁻⁶ MInhibition observed[3]
Cellular Differentiation

The induction of cellular differentiation is a hallmark of atRA activity, particularly in embryonic stem cells and various cancer cell types. The capacity of 9,13-dcRA to induce differentiation is substantially lower. For instance, atRA is a potent inducer of cytokeratin 19 expression, a marker of keratinocyte differentiation, while 9,13-dcRA only showed a marginal effect at the highest concentration tested.[3]

Gene Expression

The differential biological activities of these two isomers are rooted in their ability to regulate gene expression. All-trans-RA is a potent modulator of the expression of genes containing RAREs in their promoter regions. A key target gene is the Cellular Retinoic Acid Binding Protein II (CRABP II), which is involved in the intracellular transport of atRA. Studies have shown that atRA strongly induces CRABP II mRNA levels, while 9,13-dcRA has a much weaker effect, again only observable at high concentrations.[3]

CompoundCell LineTarget GeneAssayConcentrationResultReference
all-trans-Retinoic Acid HaCaTCRABP IINorthern Blot10⁻⁷ MStrong induction[3]
9,13-di-cis-Retinoic Acid HaCaTCRABP IINorthern Blot10⁻⁷ MNo significant induction[3]
9,13-di-cis-Retinoic Acid HaCaTCRABP IINorthern Blot10⁻⁶ MWeak induction[3]

Experimental Protocols for Comparative Analysis

To empirically validate the differential activities of 9,13-dcRA and atRA, a series of well-established in vitro assays can be employed. The following protocols provide a framework for such a comparative study.

Cell Proliferation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of atRA or 9,13-dcRA (e.g., 10⁻¹⁰ M to 10⁻⁵ M) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

MTT Assay Workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhesion Allow cell adhesion (overnight) seed_cells->adhesion treatment Treat with atRA, 9,13-dcRA, or vehicle control adhesion->treatment incubation Incubate for desired time (24-72h) treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Remove medium and add DMSO incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Gene Expression Analysis: Quantitative PCR (qPCR)

qPCR is a highly sensitive method to quantify the expression levels of specific target genes, such as RARβ, a well-known atRA-responsive gene.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with atRA, 9,13-dcRA, or vehicle control as described for the proliferation assay.

  • RNA Extraction: After the desired treatment period, harvest the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene (e.g., RARβ) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.

Receptor Binding Assay (Competitive Radioligand Binding)

While direct binding data for 9,13-dcRA is lacking, a competitive binding assay can be designed to assess its ability to displace a radiolabeled ligand from RARs or RXRs.

Protocol:

  • Receptor Preparation: Prepare nuclear extracts or purified recombinant RAR or RXR proteins.

  • Reaction Mixture: In a multi-well plate, combine the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid for RARs or [³H]-9-cis-retinoic acid for RXRs).

  • Competition: Add increasing concentrations of unlabeled atRA (positive control) or 9,13-dcRA to the reaction mixtures.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filter binding or size-exclusion chromatography.

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radiolabeled ligand).

Conclusion: A Clear Distinction in Biological Potency

The available evidence strongly indicates that 9,13-di-cis-retinoic acid is a significantly less biologically active isomer compared to all-trans-retinoic acid. This disparity in activity stems from its likely inability to effectively bind to and activate retinoic acid receptors. While atRA is a potent regulator of cell proliferation, differentiation, and gene expression at nanomolar concentrations, 9,13-dcRA exhibits minimal to no activity except at micromolar concentrations.

References

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2009). The in vivo metabolism of 9-cis-retinoic acid to 9,13-di-cis-retinoic acid and their relative biological activities. The Journal of biological chemistry, 284(32), 21355–21364.
  • Sass, J. O., Förster, A., Bock, U., & Schirmer, A. (2001). Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes in vitro: comparison with all-trans-retinoic acid.
  • Retinoic acid. (2024, January 28). In Wikipedia. [Link]

  • Retinoic acid receptor. (2023, December 15). In Wikipedia. [Link]

  • Retinoid X receptor. (2023, November 28). In Wikipedia. [Link]

  • MTT assay. (2023, October 26). In Wikipedia. [Link]

  • Balmer, J. E., & Blomhoff, R. (2002). Gene expression regulation by retinoic acid. Journal of lipid research, 43(11), 1773–1808.
  • Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., ... & Grippo, J. F. (1992). 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha.
  • Heyman, R. A., Mangelsdorf, D. J., Dyck, J. A., Stein, R. B., Eichele, G., Evans, R. M., & Thaller, C. (1992). 9-cis retinoic acid is a high-affinity ligand for the retinoid X receptor. Cell, 68(2), 397-406.
  • Rühl, R., Krezel, W., & de Lera, Á. R. (2018). 9-Cis-13, 14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Nutrition reviews, 76(12), 929-941.
  • Schräder, M., Bendik, I., Becker-André, M., & Carlberg, C. (1993). 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway. The Journal of biological chemistry, 268(24), 17830–17836.
  • 9,13-Di-cis-retinoic acid. PubChem. [Link]

  • Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. Development, 139(5), 843–858.

Sources

Comparative

Cross-validation of different analytical methods for 9,13-di-cis-retinoic acid detection

Executive Summary & Scientific Context In the development of retinoid-based therapeutics, the specific isomer 9,13-di-cis-retinoic acid (9,13-di-cis-RA) presents a unique analytical challenge. Often appearing as a photod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of retinoid-based therapeutics, the specific isomer 9,13-di-cis-retinoic acid (9,13-di-cis-RA) presents a unique analytical challenge. Often appearing as a photodegradation product or a specific metabolite of 9-cis-RA (alitretinoin) and 13-cis-RA (isotretinoin), this isomer is isobaric (m/z 301.4) with the active pharmaceutical ingredients.

Standard C18 reverse-phase chromatography often fails to baseline-resolve 9,13-di-cis-RA from its mono-cis counterparts, leading to co-elution and significant quantitative errors (up to 20% overestimation of the active drug).

This guide details a cross-validation strategy using three orthogonal methodologies:

  • UHPLC-MS/MS (C30 Stationary Phase): The primary bioanalytical method.

  • SFC-MS/MS (Supercritical Fluid Chromatography): The orthogonal validator.

  • Normal-Phase HPLC-UV: The purity benchmark for reference standards.

The Isomerization Challenge

Retinoids are polyenes susceptible to geometric isomerization via light (photo-isomerization) and heat (thermal isomerization). The formation of 9,13-di-cis-RA is a critical quality attribute (CQA) that must be monitored.

Diagram 1: Retinoid Isomerization Pathway

This diagram illustrates the degradation pathways that necessitate specific detection of the di-cis variant.

RetinoidIsomerization ATRA All-trans-RA (Active) Cis9 9-cis-RA (Alitretinoin) ATRA->Cis9 hv / Isomerases Cis13 13-cis-RA (Isotretinoin) ATRA->Cis13 hv / Heat DiCis 9,13-di-cis-RA (Interference/Impurity) Cis9->DiCis hv (Slow) Cis13->DiCis hv (Rapid)

Caption: Isomerization network showing 9,13-di-cis-RA formation from mono-cis parents via photo-degradation.

Method A: The Gold Standard (UHPLC-MS/MS with C30 Chemistry)

While C18 columns are standard, they rely on hydrophobic interaction. For geometric isomers, shape selectivity is paramount. We utilize a C30 (Triacontyl) stationary phase, which provides superior steric recognition of the bent cis structures compared to the linear trans structures.

Protocol Highlights
  • Column: YMC Carotenoid C30 or Thermo Acclaim C30 (3 µm, 2.0 x 150 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA) + 2mM Ammonium Acetate.

    • B: Methanol:Acetonitrile (75:25) + 0.1% FA.

    • Note: The ACN blend in MPB sharpens peaks, while MeOH drives the shape selectivity on the C30 surface.

  • Detection: MS/MS (ESI-) in MRM mode.

    • Transition: m/z 299.2 → 255.2 (CO2 loss) is standard, but identical for all isomers. Chromatographic resolution (

      
      ) is the only differentiator.
      
Critical Control Point: The "Ghost Peak"

Warning: On-column isomerization occurs if the column oven exceeds 40°C.

  • Requirement: Maintain column temperature at 20°C - 25°C .

  • Lighting: All sample prep must occur under amber (sodium vapor) light (cutoff <500 nm).

Method B: The Orthogonal Validator (SFC-MS/MS)

Supercritical Fluid Chromatography (SFC) offers a completely different separation mechanism, relying on the density of supercritical CO2 and interaction with polar stationary phases (like 2-Ethylpyridine).

  • Why use it? If a peak co-elutes on UHPLC (reversed-phase), it is highly unlikely to co-elute on SFC (normal-phase-like behavior).

  • Performance: SFC separates 9,13-di-cis-RA from 9-cis-RA in under 4 minutes, whereas UHPLC often requires 12-15 minutes.

Protocol Highlights
  • Column: Viridis 2-EP (2-Ethylpyridine) or Diol stationary phase.

  • Co-Solvent: Methanol (5% to 25% gradient).[1]

  • Back Pressure: 1800 psi.

  • Validation: Use this method to spot-check positive samples from Method A. If Method A shows 50 ng/mL and SFC shows 30 ng/mL, Method A has a co-eluting impurity.

Cross-Validation Workflow & Data Comparison

The following workflow ensures that the detected signal is genuinely 9,13-di-cis-RA and not a matrix artifact or a different isomer.

Diagram 2: The Cross-Validation Decision Tree

This workflow dictates how to handle samples during method transfer or validation.

ValidationWorkflow Sample Biological Sample (Plasma/Tissue) Extract LLE Extraction (Hexane/EtOAc) Sample->Extract Split Split Sample Extract->Split MethodA Method A: UHPLC-C30 (Routine Quant) Split->MethodA MethodB Method B: SFC-MS (Orthogonal Check) Split->MethodB Compare Compare Quant Values MethodA->Compare MethodB->Compare Pass Values within ±15% VALIDATED Compare->Pass Match Fail Discrepancy >15% INVESTIGATE Compare->Fail Mismatch

Caption: Decision tree for cross-validating quantitative results between UHPLC and SFC platforms.

Comparative Performance Data
FeatureMethod A: UHPLC-MS/MS (C30)Method B: SFC-MS/MSMethod C: HPLC-UV (Normal Phase)
Primary Use Bioanalysis (Plasma/Tissue)High-Throughput ValidationStandard Purity / High Conc.
Separation Mechanism Hydrophobicity + Shape SelectivityPolarity + AdsorptionAdsorption
Resolution (9,13-di-cis vs 9-cis)

(Excellent)

(Superior)

(Good)
LOD (Sensitivity) ~50 pg/mL~100 pg/mL~10 ng/mL
Run Time 15 - 20 mins3 - 5 mins20 - 30 mins
Risk Factor On-column isomerization (Heat)Matrix effects (Ion suppression)Low sensitivity

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Crucial for all methods)

To prevent artificial formation of 9,13-di-cis-RA during handling.

  • Environment: Darkroom or room equipped with amber LED/sodium vapor lights.

  • Aliquot: 100 µL Plasma.

  • Protein Precipitation: Add 300 µL Acetonitrile (cold). Vortex 10s.

  • Liquid-Liquid Extraction (LLE): Add 1 mL Hexane:Ethyl Acetate (9:1).

    • Why? Retinoids are highly lipophilic; LLE removes water-soluble interferences better than PPT alone.

  • Agitate: Shaker for 10 min. Centrifuge at 4000g for 5 min.

  • Dry: Transfer supernatant to amber glass vial. Evaporate under Nitrogen at ambient temperature (Do NOT heat).

  • Reconstitute: 100 µL of Initial Mobile Phase (e.g., 75:25 MeOH:Water).

Protocol 2: System Suitability Test (SST)

Before running samples, inject a "Resolution Mixture" containing equal parts:

  • All-trans-RA[1][2][3][4][5][6]

  • 9-cis-RA[1][2][3][7][8]

  • 13-cis-RA

  • 9,13-di-cis-RA (if standard available, otherwise generate via UV-irradiation of 9-cis-RA).

Acceptance Criteria: Valley-to-peak ratio between the closest eluting isomers (usually 9-cis and 9,13-di-cis) must be < 10% (Baseline resolution).

References

  • Kane, M. A., et al. (2005). "Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS." Biochemical Journal. [Link]

  • Gundersen, T. E., et al. (2001). "Quantitative axial profiles of retinoic acid in the embryonic mouse spinal cord: 9-cis retinoic acid only detected after all-trans-retinoic acid levels are super-elevated experimentally."[9] Developmental Dynamics. [Link]

  • Thorne, R. F., et al. (1995). "Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption." Life Sciences. [Link]

Sources

Validation

Comparative study of the metabolic fate of 9,13-di-cis-retinoic acid and other isomers

Executive Summary Objective: To provide a technical comparison of the metabolic fate, stability, and analytical distinction of 9,13-di-cis-retinoic acid (9,13-di-cis-RA) versus its mono-cis and trans isomers (all-trans-R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the metabolic fate, stability, and analytical distinction of 9,13-di-cis-retinoic acid (9,13-di-cis-RA) versus its mono-cis and trans isomers (all-trans-RA, 9-cis-RA, and 13-cis-RA).

Core Insight: While all-trans-retinoic acid (atRA) is the primary endogenous ligand for RAR signaling, 9,13-di-cis-RA functions primarily as a downstream isomerization product, particularly significant in the pharmacokinetics of Isotretinoin (13-cis-RA) therapy. Unlike atRA, which is rapidly cleared via CYP26-mediated oxidation, 9,13-di-cis-RA accumulates in plasma due to slower metabolic clearance and thermodynamic isomerization equilibrium. Accurate quantification requires specialized chromatographic conditions to prevent co-elution with the more abundant 13-cis isomer.

Isomer Landscape & Chemical Stability

Retinoic acid isomers exist in a delicate thermodynamic equilibrium. Understanding this is a prerequisite for any metabolic study, as "metabolism" often includes non-enzymatic photo-isomerization.

IsomerPhysiological RolePrimary OriginStability (in vitro)
all-trans-RA (atRA) Primary RAR LigandEndogenous synthesis (ALDH)Unstable (Photo-sensitive)
9-cis-RA High-affinity RXR LigandEndogenous / IsomerizationModerate
13-cis-RA Pharmacological (Isotretinoin)Diet / Drug AdministrationHigh (Thermodynamically stable)
9,13-di-cis-RA Metabolite / Isomerization Artifact Metabolism of 13-cis-RA High (Accumulates in plasma)
The Isomerization Trap

Researchers often mistake 9,13-di-cis-RA for a direct enzymatic product. However, it is frequently formed via reversible isomerization from 13-cis-RA.

  • Mechanism: 13-cis-RA

    
     9,13-di-cis-RA.[1]
    
  • Clinical Context: In patients treated with Isotretinoin, 9,13-di-cis-RA concentrations can exceed endogenous atRA levels, serving as a stable reservoir for the drug.

Enzymatic Metabolism (CYP26 & Glucuronidation)

The metabolic fate of RA isomers is dictated by their affinity for CYP26 enzymes (A1, B1, C1) and UDP-glucuronosyltransferases (UGTs).

Comparative Metabolic Fate
Parameterall-trans-RA13-cis-RA9,13-di-cis-RA
Primary Enzyme CYP26A1/B1 (High Affinity)CYP2C8, CYP3A4, CYP26CYP26 (Low Affinity)
Primary Reaction 4-Hydroxylation

4-oxo-atRA
4-Hydroxylation

4-oxo-13-cis
Isomerization

13-cis
Clearance Rate Rapid (Minutes)Slow (Hours)Very Slow (Accumulates)
Phase II Fate Glucuronidation (Minor)Glucuronidation (Major)Glucuronidation (Major)
Pathway Visualization

The following diagram illustrates the interconversion and oxidative clearance pathways. Note how 9,13-di-cis-RA acts as a "side-pool" for 13-cis-RA.

RA_Metabolism atRA all-trans-RA (Active Ligand) cis9 9-cis-RA (RXR Ligand) atRA->cis9 Isomerization cis13 13-cis-RA (Isotretinoin) atRA->cis13 Isomerization ox_at 4-oxo-atRA atRA->ox_at CYP26A1/B1 (Rapid) dicis 9,13-di-cis-RA (Stable Metabolite) cis13->dicis Isomerization (In Vivo/In Vitro) ox_13 4-oxo-13-cis-RA cis13->ox_13 CYP2C8/3A4 gluc RA-Glucuronides dicis->gluc UGT (Phase II) ox_13->cis13 Reversible?

Caption: Metabolic interplay showing 9,13-di-cis-RA as a reversible isomerization product of 13-cis-RA, with distinct clearance pathways.

Experimental Protocol: LC-MS/MS Separation

Separating 9,13-di-cis-RA from 13-cis-RA and 9-cis-RA is the critical challenge. Standard C18 columns often fail to resolve these geometric isomers.

Methodological Standards
  • Column Selection: Avoid standard C18. Use C30 or Pentafluorophenyl (PFP) phases for enhanced shape selectivity.

  • Mobile Phase: Acidified ammonium acetate is required to suppress ionization of the carboxylic acid group, ensuring sharp peaks.

  • Light Protection: CRITICAL. All steps must be performed under amber light (wavelength >500 nm) to prevent artifactual formation of 9,13-di-cis-RA during extraction.

Validated Workflow (Step-by-Step)

Reagents:

  • Internal Standard: Acitretin or deuterated atRA (

    
    -atRA).
    
  • Extraction Solvent: Isopropanol/Hexane (to disrupt protein binding).

Protocol:

  • Sample Prep: Aliquot 200 µL plasma into amber tubes. Add 10 µL Internal Standard.

  • Protein Precipitation: Add 600 µL Acetonitrile (1% Formic Acid). Vortex 30s. Centrifuge 10,000 x g for 10 min.

  • Extraction: Transfer supernatant. Evaporate under

    
     stream at 35°C. Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).
    
  • LC Parameters:

    • Column: Supleco Ascentis Express RP-Amide (or equivalent C30).

    • Gradient: 60% B to 95% B over 15 mins (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile).

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • Mode: Negative Ion (ESI-).

    • Transitions: m/z 299

      
       255 (Loss of 
      
      
      
      ).
Analytical Workflow Diagram

LCMS_Workflow sample Biological Sample (Plasma/Microsomes) precip Protein Precipitation (ACN + 1% Formic Acid) sample->precip extract L/L Extraction (Hexane/Isopropanol) precip->extract dry Evaporation (N2) @ 35°C, Amber Light extract->dry reconst Reconstitution (MeOH:H2O 1:1) dry->reconst separation LC Separation (RP-Amide or C30 Column) reconst->separation detect MS/MS Detection (m/z 299 -> 255) separation->detect

Caption: Optimized LC-MS/MS workflow emphasizing light protection and specific column chemistry for isomer resolution.

References

  • Idres, N., et al. (2002).[2] Activation of Retinoic Acid Receptor-dependent Transcription by All-Trans-Retinoic Acid Metabolites and Isomers. Journal of Biological Chemistry.

  • Wiegand, U. W., et al. (1998). Pharmacokinetics of Oral Isotretinoin. Journal of the American Academy of Dermatology.

  • Thatcher, J. E., & Isoherranen, N. (2009). The Role of CYP26 Enzymes in Retinoic Acid Clearance. Expert Opinion on Drug Metabolism & Toxicology.

  • Kane, M. A., et al. (2008). Quantification of Endogenous Retinoic Acid in Limited Biological Samples by LC/MS/MS. Biochemical Journal.

  • Sass, J. O., et al. (1997).[3] 9,13-di-cis-Retinoic Acid as an Isomerization Product of 9-cis-Retinoic Acid. Drug Metabolism and Disposition.[2][3][4][5][6]

Sources

Comparative

Publish Comparison Guide: The Specificity of 9,13-di-cis-Retinoic Acid for Retinoid Receptors

The following guide provides a rigorous, data-driven comparison of 9,13-di-cis-retinoic acid against canonical retinoids, clarifying its specific receptor binding profile and biological function. Executive Summary: The I...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, data-driven comparison of 9,13-di-cis-retinoic acid against canonical retinoids, clarifying its specific receptor binding profile and biological function.

Executive Summary: The Isomer Distinction

In the study of retinoid signaling, distinguishing between geometric isomers is critical for experimental reproducibility. While All-trans-retinoic acid (ATRA) is the primary ligand for Retinoic Acid Receptors (RARs) and 9-cis-retinoic acid (9-cis-RA) is the high-affinity "pan-agonist" for both RARs and Retinoid X Receptors (RXRs), 9,13-di-cis-retinoic acid (9,13-dcRA) occupies a distinct biological niche.[1][2]

Core Finding: Unlike 9-cis-RA, 9,13-di-cis-retinoic acid is NOT a high-affinity ligand for RXRs. Current data confirms it functions primarily as a metabolite with significantly reduced potency , exhibiting weak, context-dependent activity at RAR


 (often requiring concentrations 10–100x higher than ATRA). It is frequently identified in plasma following high vitamin A intake or 13-cis-RA administration but should be regarded experimentally as a low-activity isomer or degradation product rather than a primary signaling molecule.

Comparative Receptor Profiling

The following data synthesis compares the binding and activation profiles of 9,13-dcRA against the standard controls (ATRA and 9-cis-RA).

Table 1: Receptor Binding & Activation Specificity

Data aggregated from competitive binding and luciferase reporter assays.

CompoundRAR Affinity (

)
RXR Affinity (

)
Primary Biological RoleSpecificity Verdict
All-trans-RA (ATRA) High (0.2–0.7 nM)Inactive / Very Low (

)
Endogenous RAR AgonistRAR Specific
9-cis-RA High (0.2–0.8 nM)High (1–10 nM)Endogenous Pan-AgonistDual RAR/RXR Agonist
9,13-di-cis-RA Low / Weak (

nM)*
Inactive Metabolite / Isomerization ProductLow Specificity (Weak RAR

)
13-cis-RA Low (Pro-drug)LowClinical Pro-drug (Isotretinoin)Non-specific (Requires isomerization)

> Note: 9,13-dcRA activity at RAR


 is often attributed to in situ isomerization to 9-cis-RA or ATRA during long incubation periods. High concentrations (

) may induce TGF-

via RAR

in specific cell lines (e.g., liver stellate cells), but it lacks the nanomolar potency of canonical ligands.
Figure 1: Retinoid Isomerization & Signaling Logic

The following diagram illustrates the metabolic relationship and receptor activation pathways, highlighting the "dead-end" or "recycling" nature of the 9,13-di-cis isomer compared to active ligands.

RetinoidSignaling cluster_legend Legend ATRA All-trans-RA (Active Ligand) NineCis 9-cis-RA (Active Ligand) ATRA->NineCis Isomerization RAR RARs (alpha, beta, gamma) ATRA->RAR High Affinity (Kd ~0.5 nM) NineThirteen 9,13-di-cis-RA (Metabolite/Low Activity) NineCis->NineThirteen Metabolism/Isomerization NineCis->RAR High Affinity RXR RXRs (alpha, beta, gamma) NineCis->RXR High Affinity (Kd ~10 nM) NineThirteen->RAR Weak/Low Affinity (>100 nM) NineThirteen->RXR No Binding ThirteenCis 13-cis-RA (Pro-drug) ThirteenCis->ATRA Bio-activation ThirteenCis->NineThirteen Metabolism Transcription Gene Transcription (Differentiation/Apoptosis) RAR->Transcription RXR->Transcription key Green: Active Ligand Red: Inactive/Weak Blue: Receptor

Caption: 9,13-di-cis-RA is a downstream metabolite of 9-cis and 13-cis RA. Unlike 9-cis-RA, it does not bind RXR and shows only weak/conditional affinity for RARs.

Experimental Validation Protocols

To confirm the specificity (or lack thereof) of 9,13-di-cis-RA in your own system, you must distinguish it from the highly active 9-cis isomer. Standard commercial preparations of "9-cis-RA" can degrade into "9,13-di-cis-RA" upon light exposure, leading to confounded data.

Protocol A: Isomer Purity Verification (HPLC)

Objective: Ensure your ligand is actually 9,13-di-cis-RA and not contaminated with potent ATRA or 9-cis-RA.

  • Column: C18 Reverse-Phase (e.g., Suplex pKb-100 or equivalent).

  • Mobile Phase: Acetonitrile:Water:Ammonium Acetate (isocratic or gradient, typically 85:15).

  • Detection: UV at 340–360 nm.

  • Retention Time Check:

    • Order of Elution: 13-cis-RA

      
       9,13-di-cis-RA 
      
      
      
      9-cis-RA
      
      
      All-trans-RA.
    • Acceptance Criteria: 9,13-di-cis-RA peak must be >98% pure. Even 1% contamination with 9-cis-RA can trigger RXR activity.

Protocol B: Luciferase Transactivation Assay (Specificity Test)

Objective: Quantify the fold-induction of RAR vs. RXR pathways.

  • Cell System: CV-1 or COS-7 cells (low endogenous receptor background).

  • Transfection:

    • Plasmid Set 1 (RAR Test): pSG5-RAR

      
       + RARE-Luc (Retinoic Acid Response Element).
      
    • Plasmid Set 2 (RXR Test): pSG5-RXR

      
       + RXRE-Luc (Retinoid X Response Element).
      
  • Treatment:

    • Treat cells with increasing log-doses (

      
       M to 
      
      
      
      M) of:
      • Control: Vehicle (DMSO).

      • Reference: 9-cis-RA (Positive control for both).

      • Test: 9,13-di-cis-RA.

  • Readout:

    • Result Confirmation: 9,13-di-cis-RA should show no activation of RXRE-Luc (unlike 9-cis-RA) and significantly right-shifted dose-response (lower potency) on RARE-Luc compared to ATRA.

Figure 2: Experimental Decision Tree

Use this workflow to interpret your binding data.

DecisionTree Start Start: Test Compound (Putative 9,13-di-cis-RA) HPLC Step 1: HPLC Purity Check Start->HPLC Purity Is Purity >98%? HPLC->Purity Purify Re-purify (Remove 9-cis/ATRA) Purity->Purify No Assay Step 2: RXR Transactivation (RXRE-Luciferase) Purity->Assay Yes Result Does it activate RXR? Assay->Result Conclusion1 Conclusion: Sample Contaminated with 9-cis-RA Result->Conclusion1 Yes (High Activity) Conclusion2 Conclusion: Confirmed Specificity (Inactive at RXR, Weak at RAR) Result->Conclusion2 No (Low/No Activity)

Caption: Workflow to rule out contamination-driven activity. 9,13-di-cis-RA should test negative for RXR activation.

Critical Distinction: 9,13-di-cis-RA vs. 9-cis-13,14-dihydro-RA

Researchers often confuse 9,13-di-cis-retinoic acid with 9-cis-13,14-dihydroretinoic acid (9CDHRA) .

  • 9,13-di-cis-RA: A metabolite/isomer with low activity (the subject of this guide).

  • 9CDHRA: A recently identified endogenous high-affinity ligand for RXR (See Reference 5).

  • Action: Ensure your mass spectrometry standards distinguish these two compounds, as their biological roles are opposite (inactive metabolite vs. potent agonist).

References

  • Heyman, R. A., et al. (1992). "9-cis retinoic acid is a high affinity ligand for the retinoid X receptor."[3][4][5] Cell, 68(2), 397-406. Link

  • Arnhold, T., et al. (1996). "Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption." Life Sciences, 59(12), PL169-177.[5] Link

  • Kojima, S., et al. (1997). "9,13-di-cis-Retinoic acid induces the production of tPA and activation of latent TGF-beta via RAR alpha in a human liver stellate cell line."[6] FEBS Letters, 411(1), 102-106.[6] Link

  • Sass, J. O., et al. (1997). "9,13-Dicis-retinoic acid as an isomerization product of 9-cis-retinoic acid." Drug Metabolism and Disposition, 25(12), 1447-1448. Link

  • Rühl, R., et al. (2018).[7] "9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor."[8] Nutrition Reviews, 76(12), 929-941.[8] Link

Sources

Validation

A Comparative Guide to the Gene Expression Profiles of 9,13-di-cis-retinoic acid and All-trans-retinoic acid (atRA)

For Researchers, Scientists, and Drug Development Professionals In the intricate world of retinoid signaling, the subtle distinctions between isomers can lead to vastly different cellular outcomes. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of retinoid signaling, the subtle distinctions between isomers can lead to vastly different cellular outcomes. This guide provides an in-depth comparison of the gene expression profiles induced by two key retinoids: 9,13-di-cis-retinoic acid and the well-characterized all-trans-retinoic acid (atRA). Understanding these differences is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of retinoids in oncology and developmental biology.

Introduction: The Significance of Retinoid Isomers

Retinoic acid, a metabolite of vitamin A, plays a crucial role in regulating a wide array of biological processes, including cell proliferation, differentiation, and apoptosis.[1] Its various isomers, including atRA and 9,13-di-cis-retinoic acid, exert their effects primarily through nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] While atRA is a high-affinity ligand for RARs, it does not bind to RXRs.[4] In contrast, 9-cis-retinoic acid, a related isomer, can bind to and activate both RARs and RXRs.[3][4] 9,13-di-cis-retinoic acid is a major plasma metabolite of 9-cis-retinoic acid.[5][6] The differential activation of these receptor pathways by various isomers leads to distinct gene expression programs and, consequently, different biological responses.

The Core Distinction: Receptor Binding and Signaling Pathways

The fundamental difference in the gene expression profiles induced by these retinoids stems from their receptor binding affinities. atRA exclusively activates RARs, which then form heterodimers with RXRs to bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

9-cis-retinoic acid, and by extension its metabolite 9,13-di-cis-retinoic acid, can activate both RARs and RXRs. This allows for the formation of not only RAR/RXR heterodimers but also RXR homodimers.[2] The activation of RXR homodimers is a key mechanism that distinguishes the signaling of these cis-isomers from atRA, leading to the regulation of a unique subset of genes.[2][8]

Retinoid Signaling Pathways cluster_atRA atRA Signaling cluster_9_13_di_cis_RA 9,13-di-cis-RA / 9-cis-RA Signaling atRA atRA RAR_atRA RAR atRA->RAR_atRA Binds RAR_RXR_atRA RAR/RXR Heterodimer RAR_atRA->RAR_RXR_atRA RXR_atRA RXR RXR_atRA->RAR_RXR_atRA RARE RARE RAR_RXR_atRA->RARE Binds TargetGenes_atRA Target Gene Expression RARE->TargetGenes_atRA Regulates cisRA 9,13-di-cis-RA (from 9-cis-RA) RAR_cisRA RAR cisRA->RAR_cisRA Binds RXR_cisRA RXR cisRA->RXR_cisRA Binds RAR_RXR_cisRA RAR/RXR Heterodimer RAR_cisRA->RAR_RXR_cisRA RXR_cisRA->RAR_RXR_cisRA RXR_RXR_cisRA RXR/RXR Homodimer RXR_cisRA->RXR_RXR_cisRA RXR_cisRA->RXR_RXR_cisRA RARE_cisRA RARE RAR_RXR_cisRA->RARE_cisRA Binds RXRE RXRE RXR_RXR_cisRA->RXRE Binds TargetGenes_cisRA Unique Target Gene Expression RARE_cisRA->TargetGenes_cisRA Regulates RXRE->TargetGenes_cisRA Regulates

Figure 1: Simplified signaling pathways of atRA and 9,13-di-cis-retinoic acid.

Comparative Analysis of Gene Expression Profiles

Experimental evidence from various cell types highlights the distinct gene regulatory networks activated by atRA and the cis-isomers of retinoic acid.

Neuroblastoma Cells: A Case for Enhanced Potency

In human neuroblastoma cells, 9-cis-retinoic acid has been shown to be more effective than atRA at inducing differentiation and apoptosis.[2] This enhanced potency is attributed to its ability to activate a different subset of retinoid-regulated genes. Studies using differential mRNA display have confirmed that the gene expression profiles induced by 9-cis-RA and atRA are indeed different, supporting the hypothesis of distinct receptor-mediated mechanisms.[2]

For instance, 9-cis-RA was found to be 5- to 10-fold more potent than atRA in its antiproliferative and differentiation activity in the LA-N-5 neuroblastoma cell line.[9] Furthermore, 9-cis-RA significantly enhanced the mRNA levels of RARα and RARβ in these cells.[9]

Keratinocytes: A More Nuanced Picture

In contrast to the findings in neuroblastoma, a study on HaCaT keratinocytes found that 9-cis-retinoic acid exhibited slightly weaker activity than atRA in inhibiting cell proliferation and inducing the expression of cellular retinoic acid binding protein II (CRABP II) mRNA.[5] Importantly, its metabolite, 9,13-di-cis-retinoic acid, was found to be effectively inactive at biologically relevant concentrations, only showing activity at the highest concentration tested (10-6 M).[5] This suggests a potential cell-type specific response and metabolism of these isomers.

Differentially Regulated Genes: A Quantitative Look

While comprehensive head-to-head RNA sequencing or microarray data for 9,13-di-cis-retinoic acid versus atRA is not extensively available in the public domain, studies comparing 9-cis-RA and atRA provide valuable insights.

GeneCell TypeRegulation by 9-cis-RARegulation by atRAReference
CYP26A1 Human Neural Stem CellsConcentration-dependent inductionSlightly higher induction than 9-cis-RA[10]
RARB Human Neural Stem CellsStrong concentration-dependent induction (>400-fold)Strong concentration-dependent induction[10]
DCX Human Neural Stem CellsDecreased at higher concentrationsDecreased at higher concentrations[10]
CRABP II Human Neuroblastoma SH-SY5Y cellsInducedInduced (more potent at lower concentrations)[8]
N-myc Human Neuroblastoma LA-N-5 cellsReductionReduction (less potent than 9-cis-RA)[9]

Table 1: Comparison of the regulation of selected genes by 9-cis-retinoic acid and atRA in different cell types.

Experimental Methodologies for Comparative Gene Expression Analysis

To rigorously compare the gene expression profiles of 9,13-di-cis-retinoic acid and atRA, a well-controlled experimental workflow is essential.

Experimental_Workflow CellCulture Cell Culture (e.g., Neuroblastoma, Keratinocytes) Treatment Treatment with: - 9,13-di-cis-RA - atRA - Vehicle Control CellCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (e.g., RIN score) RNA_Extraction->QC Library_Prep RNA-Seq Library Preparation (e.g., Poly-A selection, rRNA depletion) QC->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina platform) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG Differential Gene Expression Analysis Data_Analysis->DEG Pathway Pathway and Functional Annotation DEG->Pathway Validation Validation of Key Genes (e.g., qRT-PCR, Western Blot) Pathway->Validation

Figure 2: A typical experimental workflow for comparing gene expression profiles.

Step-by-Step Protocol for Cell Treatment and RNA Extraction
  • Cell Culture: Plate the chosen cell line (e.g., SH-SY5Y neuroblastoma cells) at a consistent density and allow them to adhere and enter a logarithmic growth phase.

  • Treatment: Prepare stock solutions of 9,13-di-cis-retinoic acid and atRA in a suitable solvent (e.g., DMSO). Treat the cells with the desired concentrations of each retinoid and a vehicle control for a specified time course (e.g., 24, 48, 72 hours).

  • RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for downstream applications.

RNA Sequencing (RNA-Seq) and Data Analysis
  • Library Preparation: Prepare sequencing libraries from the high-quality RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to a sufficient read depth to allow for robust statistical analysis.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treatment groups and the control.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and signaling pathways that are perturbed.

Conclusion: Implications for Research and Drug Development

The gene expression profile induced by 9,13-di-cis-retinoic acid differs from that of atRA primarily due to its ability to activate RXRs in addition to RARs. This dual receptor agonism opens up a distinct set of regulatory pathways, leading to the expression of a unique repertoire of genes. While in some cellular contexts, such as neuroblastoma, this may translate to enhanced therapeutic efficacy, in others, like keratinocytes, the biological activity of 9,13-di-cis-retinoic acid appears to be limited at physiological concentrations.

For researchers and drug development professionals, these findings underscore the importance of:

  • Cell-Type Specificity: The effects of retinoid isomers are highly dependent on the cellular context, including the expression levels of RARs and RXRs.

  • Metabolic Stability: The conversion of 9-cis-retinoic acid to its metabolites, such as 9,13-di-cis-retinoic acid, and their respective activities must be considered.

  • Targeted Drug Design: A deeper understanding of the specific genes and pathways regulated by different retinoid isomers can inform the design of more selective and potent therapeutic agents with improved efficacy and reduced off-target effects.

Future research employing high-throughput sequencing technologies will be crucial to fully delineate the distinct gene regulatory networks governed by 9,13-di-cis-retinoic acid and atRA, paving the way for more precise and effective retinoid-based therapies.

References

  • Lovat, P. E., Dobson, M., Malcolm, A. J., Pearson, A. D., & Redfern, C. P. (2001). Differential gene regulation by 9-cis and all-trans retinoic acid in neuroblastoma cells. Medical and Pediatric Oncology, 36(1), 135-138. [Link]

  • Mangelsdorf, D. J., Umesono, K., & Evans, R. M. (1994). The retinoid X receptors. In The Retinoids (pp. 319-349). WB Saunders.
  • Mangelsdorf, D. J., Borgmeyer, U., Heyman, R. A., Yang, J. Y., Umesono, K., & Evans, R. M. (1992). Characterization of three RXR genes that mediate the action of 9-cis retinoic acid. Genes & development, 6(3), 329-344. [Link]

  • Krust, A., Kastner, P., Petkovich, M., Zelent, A., & Chambon, P. (1989). A third human retinoic acid receptor, hRAR-gamma. Proceedings of the National Academy of Sciences, 86(14), 5310-5314.
  • Balmer, J. E., & Blomhoff, R. (2002). Gene expression regulation by retinoic acid. Journal of lipid research, 43(11), 1773-1808.
  • Toma, S., Isnardi, L., Raffo, P., Dastoli, G., De Francisci, E., Riccardi, L., ... & Bollag, W. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines. Anticancer research, 17(6D), 4499-4505.
  • Idres, N., Marill, J., Flexas, B., & Chabot, G. G. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid and its Cis isomers. Journal of Biological Chemistry, 277(35), 31491-31498.
  • Schug, J., Wendel, E., Geier, M. C., & Grinberg, A. (2022). Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. Toxicology in Vitro, 85, 105470. [Link]

  • Törmä, H., & Vahlquist, A. (2000). Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes in vitro: comparison with all-trans-retinoic acid. Archives of dermatological research, 292(12), 612-620. [Link]

  • Liu, T. X., Zhang, J. W., Tao, J., Zhang, R. B., Zhang, Q. H., Zhao, C. J., ... & Chen, S. J. (2000). Gene expression profiling during all-trans retinoic acid-induced cell differentiation of acute promyelocytic leukemia cells. Chinese medical journal, 113(11), 989-993.
  • Reynolds, C. P., & Lemons, R. S. (1995). Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells. European journal of cell biology, 67(1), 61-67.
  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2010). Identification of 9-cis-retinoic acid as a pancreas-specific autacoid that attenuates glucose-stimulated insulin secretion. Proceedings of the National Academy of Sciences, 107(50), 21872-21877. [Link]

  • Redfern, C. P., Lovat, P. E., Malcolm, A. J., & Pearson, A. D. (1994). Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells. Biochemical Journal, 304(1), 147-154.
  • Kurie, J. M., Lee, J. S., Griffin, T., Lippman, S. M., Hittelman, W. N., & Hong, W. K. (1996). Phase I study of 9-cis-retinoic acid (ALRT1057 capsules) in adults with advanced cancer. Clinical cancer research, 2(2), 287-293.
  • Chen, J., & Chen, S. J. (1995). Effect of retinoic acid isomers on proliferation, differentiation and PML relocalization in the APL cell line NB4. Leukemia, 9(5), 801-807.
  • Eckert, R. L., & Rorke, E. A. (2002). Retinoic Acid Receptors and Topical Acne Therapy: Establishing the Link Between Gene Expression and Drug Efficacy.
  • George, S. L., et al. (2020). Therapeutic vulnerabilities in the DNA damage response for the treatment of ATRX mutant neuroblastoma. EBioMedicine, 59, 102971.
  • Niswander, L. A., & Foulds, C. E. (2006). Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma. BMC cancer, 6(1), 1-20.
  • Balmer, J. E., & Blomhoff, R. (2002). Gene expression regulation by retinoic acid. Journal of lipid research, 43(11), 1773-1808. [Link]

  • Chen, J., & Chen, S. J. (1995). Effect of retinoic acid isomers on proliferation, differentiation and PML relocalization in the APL cell line NB4. Leukemia, 9(5), 801-807.
  • Li, Y., et al. (2023). Study of Retinoic Acid-Induced Osteoarthritis: Integrating RNA-Sequencing, Network Pharmacology, Molecular Docking, and Experimental Validation. International Journal of Molecular Sciences, 24(13), 10839.
  • Kurie, J. M., et al. (1996). Phase I study of 9-cis-retinoic acid (ALRT1057 capsules) in adults with advanced cancer. Clinical Cancer Research, 2(2), 287-293.
  • Eckhoff, C., et al. (1996). Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. The Journal of Lipid Research, 37(10), 2243-2254.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,13-Di-cis-retinoic acid
Reactant of Route 2
9,13-Di-cis-retinoic acid
© Copyright 2026 BenchChem. All Rights Reserved.